molecular formula C19H15N3O B150072 Dehydroevodiamine CAS No. 67909-49-3

Dehydroevodiamine

Numéro de catalogue: B150072
Numéro CAS: 67909-49-3
Poids moléculaire: 301.3 g/mol
Clé InChI: VXHNSVKJHXSKKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dehydroevodiamine has been reported in Tetradium ruticarpum with data available.
RN given refers to hydroxide, inner salt;  structure in first source.

Propriétés

IUPAC Name

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHNSVKJHXSKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67909-49-3
Record name Dehydroevodiamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dehydroevodiamine's Impact on iNOS and COX-2 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydroevodiamine (DHE), a quinazoline alkaloid isolated from Evodiae Fructus, has demonstrated significant anti-inflammatory properties. A substantial body of research indicates that DHE effectively inhibits the expression of two key pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibitory action is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, with contributions from the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and detailed protocols related to the effects of this compound on iNOS and COX-2 expression.

Core Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by targeting the upstream signaling pathways that regulate the expression of iNOS and COX-2. In response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, cellular signaling cascades are activated, leading to the transcription of genes encoding iNOS and COX-2.

  • iNOS (Inducible Nitric Oxide Synthase): This enzyme is responsible for the production of large quantities of nitric oxide (NO), a key inflammatory mediator. While NO plays a role in host defense, its overproduction can lead to tissue damage and inflammation.

  • COX-2 (Cyclooxygenase-2): This enzyme catalyzes the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.

This compound has been shown to inhibit the LPS-induced expression of both iNOS and COX-2 at both the mRNA and protein levels in various experimental models, most notably in RAW 264.7 murine macrophages.[1] This inhibition leads to a subsequent reduction in the production of NO and PGE2.

Key Signaling Pathways Modulated by this compound

The inhibitory effect of this compound on iNOS and COX-2 expression is not a direct enzymatic inhibition but rather a modulation of the signaling pathways that control their gene expression.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.

This compound has been consistently shown to suppress the activation of the NF-κB pathway.[1] This is achieved by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This blockade at a critical point in the signaling cascade is a primary mechanism for the observed reduction in iNOS and COX-2 expression.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to iNOS/COX-2 Gene iNOS/COX-2 Gene Nucleus->iNOS/COX-2 Gene Activates transcription This compound This compound This compound->IKK Inhibits

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

The PI3K/Akt and MAPK Signaling Pathways

Recent studies have also implicated the PI3K/Akt and MAPK signaling pathways in the anti-inflammatory effects of this compound.[2] These pathways are also activated by LPS and can cross-talk with the NF-κB pathway to regulate inflammation.

  • PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation, and its activation can influence inflammatory responses. This compound has been shown to inhibit the phosphorylation of Akt, suggesting a role in modulating this pathway to reduce inflammation.[2]

  • MAPK Pathway: This pathway, which includes kinases like ERK, JNK, and p38, is crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. This compound has been observed to suppress the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory profile.

Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) TLR4->MAPK (ERK, JNK, p38) Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB MAPK (ERK, JNK, p38)->NF-κB iNOS & COX-2 Expression iNOS & COX-2 Expression NF-κB->iNOS & COX-2 Expression This compound This compound This compound->PI3K This compound->MAPK (ERK, JNK, p38)

Figure 2: Overview of signaling pathways modulated by this compound.

Quantitative Data on the Inhibition of iNOS and COX-2 Expression

The inhibitory effects of this compound on iNOS and COX-2 expression are dose-dependent. The following tables summarize the available quantitative data from studies on LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of iNOS and COX-2 Protein Expression by this compound

Concentration of this compound (µM)% Inhibition of iNOS Protein Expression% Inhibition of COX-2 Protein ExpressionReference
1Data not availableData not available[1]
5Significant InhibitionSignificant Inhibition[1]
10Strong InhibitionStrong Inhibition[1]
25Near complete inhibitionStrong Inhibition[1]

Note: Specific percentage inhibition values were not consistently provided in the reviewed literature. The table reflects the qualitative descriptions of inhibition at various concentrations.

Table 2: Inhibition of iNOS and COX-2 mRNA Expression by this compound

Concentration of this compound (µM)% Inhibition of iNOS mRNA Expression% Inhibition of COX-2 mRNA ExpressionReference
10Significant InhibitionSignificant Inhibition[1]
25Strong InhibitionStrong Inhibition[1]

Note: As with protein expression, precise quantitative percentage inhibition of mRNA was not consistently available.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to evaluate the effect of this compound on iNOS and COX-2 expression. These are based on standard methodologies reported in the literature.

Cell Culture and Treatment

Experimental_Workflow RAW 264.7 Cell Culture RAW 264.7 Cell Culture Pre-treatment with DHE Pre-treatment with DHE LPS Stimulation LPS Stimulation Pre-treatment with DHE->LPS Stimulation Cell Lysis / Supernatant Collection Cell Lysis / Supernatant Collection LPS Stimulation->Cell Lysis / Supernatant Collection Western Blot Western Blot Cell Lysis / Supernatant Collection->Western Blot RT-qPCR RT-qPCR Cell Lysis / Supernatant Collection->RT-qPCR ELISA (PGE2/NO) ELISA (PGE2/NO) Cell Lysis / Supernatant Collection->ELISA (PGE2/NO)

References

Dehydroevodiamine and its role in modulating NF-κB signaling

Author: BenchChem Technical Support Team. Date: November 2025

Dehydroevodiamine: A Potent Modulator of NF-κB Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound (DHE), a bioactive alkaloid isolated from Tetradium ruticarpum, has demonstrated significant anti-inflammatory properties. A substantial body of evidence points to its potent modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. This technical guide provides a comprehensive overview of DHE's mechanism of action, focusing on its direct and indirect inhibition of key kinases within the NF-κB cascade, such as IκB kinase β (IKKβ) and Akt1. We present quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual diagrams of the signaling pathways and experimental workflows to support further research and drug development.

Introduction

This compound (DHE) is a quinazoline alkaloid that has garnered considerable attention for its wide range of pharmacological activities.[1] The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal mediators of the inflammatory process. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of hundreds of genes, including those for pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins. Dysregulation of this pathway is implicated in numerous inflammatory diseases, including ulcerative colitis, gastritis, and various cancers.[2][3]

DHE has emerged as a promising therapeutic agent due to its ability to suppress NF-κB activation.[2][3] This guide will dissect the molecular mechanisms underlying DHE's inhibitory effects and provide the technical information required for its scientific evaluation.

The Canonical NF-κB Signaling Cascade

The canonical NF-κB pathway is the most common route for NF-κB activation. It is initiated by pro-inflammatory cytokines like TNF-α or IL-1β. This leads to the recruitment of adaptor proteins and the activation of upstream kinases, including TGF-β-activated kinase 1 (TAK1), which in turn activates the IKK complex. The IKK complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), is the central integrator of this pathway. Activated IKKβ phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of the p65/p50 NF-κB dimer to initiate gene transcription.

NF-kB_Pathway Figure 1. The Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB_active p65/p50 (Active) IkBa_NFkB->NFkB_active Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription (TNF-α, IL-6, COX-2, etc.) Nucleus->Transcription Induces

A simplified overview of the canonical NF-κB activation cascade.

Mechanism of Action of this compound

DHE modulates the NF-κB pathway through a multi-targeted approach, primarily by inhibiting key upstream kinases.

Direct ATP-Competitive Inhibition of IKKβ

Recent studies have identified DHE as a novel, direct inhibitor of IKKβ.[2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of IKKβ at specific amino acid residues (GLU-149, GLU-49, and ASP-103).[2] This direct binding prevents the phosphorylation of IKKβ itself and, consequently, its ability to phosphorylate IκBα. The inhibition of IKKβ activity is a critical intervention point, as it blocks the convergence point of multiple pro-inflammatory signals. By preventing IκBα phosphorylation and subsequent degradation, DHE ensures that NF-κB remains sequestered and inactive in the cytoplasm.[2]

Targeting the PI3K/AKT Axis

In addition to its direct effect on IKKβ, DHE has been shown to target AKT1, a key kinase in the PI3K/AKT signaling pathway.[3][4][5] The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its activation can contribute to the activation of NF-κB.[3] Phosphorylated (active) AKT can promote NF-κB activity by phosphorylating IKK and the p65 subunit.[2] By inhibiting AKT1, DHE provides an additional, upstream layer of control over the NF-κB pathway, effectively reducing the signals that lead to its activation.[3][4]

DHE_Mechanism Figure 2. DHE's Multi-Target Inhibition of NF-κB Signaling cluster_cytoplasm Cytoplasm PI3K PI3K AKT1 AKT1 PI3K->AKT1 IKK_complex IKK Complex AKT1->IKK_complex DHE This compound (DHE) inhibit_akt DHE->inhibit_akt inhibit_ikk DHE->inhibit_ikk IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB P dummy1 NFkB_active p65/p50 IkBa_NFkB->NFkB_active Release inhibit_nfkb dummy2 Nucleus Nucleus NFkB_active->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation inhibit_akt->AKT1 inhibit_ikk->IKK_complex inhibit_nfkb->NFkB_active

DHE inhibits NF-κB activation by targeting both AKT1 and IKKβ.

Quantitative Efficacy Data

The efficacy of DHE has been demonstrated in various preclinical models. The following tables summarize key quantitative findings from a dextran sodium sulfate (DSS)-induced ulcerative colitis rat model.[2][3]

Table 1: Effect of DHE on Pro-Inflammatory Cytokines in DSS-Induced Colitis Model

Cytokine Model Group (DSS) Treatment Group (DHE - 40 mg/kg) Outcome
IL-1β Significantly Elevated (p < 0.01) Significantly Reduced (p < 0.01) Anti-inflammatory effect[2]
IL-6 Significantly Elevated (p < 0.01) Significantly Reduced (p < 0.01) Anti-inflammatory effect[2]

| TNF-α | Significantly Elevated (p < 0.01) | Significantly Reduced (p < 0.01) | Anti-inflammatory effect[2] |

Table 2: Effect of DHE on NF-κB Pathway Protein Activation in DSS-Induced Colitis Model

Protein Model Group (DSS) Treatment Group (DHE - 40 mg/kg) Outcome
p-PI3K Enhanced Expression (p < 0.01) Decreased Expression (p < 0.01) Upstream pathway inhibition[2]
p-AKT Enhanced Expression (p < 0.01) Decreased Expression (p < 0.01) Direct pathway inhibition[2]

| p-NF-κB p65 | Enhanced Expression (p < 0.01) | Decreased Expression (p < 0.01) | Inhibition of NF-κB activation[2] |

Data derived from Western Blot and Immunohistochemistry analyses in rat colon tissues. "p" values indicate statistical significance compared to control or model groups.[2]

Key Experimental Protocols

Western Blotting for NF-κB Pathway Proteins

This protocol is used to quantify the levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα).

Methodology:

  • Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used for quantification relative to a loading control like β-actin or GAPDH.

WB_Workflow Figure 3. Experimental Workflow for Western Blotting cluster_workflow A 1. Protein Extraction B 2. SDS-PAGE Electrophoresis A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Antibody Incubation D->E F 6. ECL Detection E->F G 7. Imaging & Quantification F->G

A generalized workflow for the analysis of protein expression.
NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Methodology:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with an NF-κB stimulus (e.g., TNF-α) in the presence or absence of various concentrations of DHE.

  • Cell Lysis: After the desired incubation period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add a stop reagent and the Renilla luciferase substrate, and measure the second luminescence.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. The inhibition by DHE is calculated relative to the stimulated control.

Luciferase_Workflow Figure 4. Workflow for NF-κB Luciferase Reporter Assay cluster_workflow A 1. Transfect Cells with Reporter Plasmids B 2. Treat with Stimulus +/- DHE A->B C 3. Cell Lysis B->C D 4. Add Substrates C->D E 5. Measure Luminescence D->E F 6. Normalize Data E->F

A typical workflow for assessing NF-κB transcriptional activity.
In Vitro IKKβ Kinase Assay

This biochemical assay directly measures the inhibitory effect of DHE on IKKβ enzyme activity.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction cocktail containing recombinant human IKKβ enzyme in a kinase assay buffer.

  • Inhibitor Pre-incubation: Add DHE at various concentrations to the wells and pre-incubate for ~10-20 minutes at room temperature to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the IKKβ substrate (e.g., a biotinylated IκBα peptide) and ATP.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C or room temperature.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as an antibody-based ELISA (detecting the phospho-peptide) or luminescence-based assays (e.g., ADP-Glo™) that measure ADP production as an indicator of kinase activity.

  • Data Analysis: Calculate the percentage of inhibition at each DHE concentration and determine the IC50 value.

Kinase_Assay_Workflow Figure 5. Workflow for In Vitro IKKβ Kinase Assay cluster_workflow A 1. IKKβ Enzyme + DHE B 2. Add Substrate & ATP A->B C 3. Incubate B->C D 4. Stop Reaction C->D E 5. Detect Signal (e.g., ADP, p-Substrate) D->E F 6. Calculate IC50 E->F

A generalized workflow for a biochemical kinase inhibition assay.

Conclusion and Future Directions

This compound is a potent, multi-targeted inhibitor of the NF-κB signaling pathway. Its ability to directly inhibit IKKβ through ATP-competitive binding and to suppress the upstream PI3K/AKT pathway provides a robust mechanism for its observed anti-inflammatory effects. The quantitative data from preclinical models, particularly in the context of inflammatory bowel disease, are promising.

For drug development professionals, DHE represents an attractive natural product scaffold for the development of novel anti-inflammatory agents. Future research should focus on obtaining precise pharmacokinetic and pharmacodynamic data, determining IC50 values across a range of cell types, and further elucidating its binding kinetics with IKKβ and AKT1. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing the investigation of this compound as a therapeutic modulator of NF-κB signaling.

References

A Comprehensive Pharmacological Profile of Dehydroevodiamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroevodiamine (DHE), a quinazoline alkaloid extracted from the traditional Chinese medicine Evodiae Fructus (the fruit of Evodia rutaecarpa), has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3] As one of the primary bioactive components of its source plant, DHE and its hydrochloride salt (DHED) have been investigated for their potential therapeutic applications in a variety of diseases.[1][2] Modern research has confirmed that DHED possesses extensive pharmacological properties, including neuroprotective, anti-inflammatory, cardiovascular, and anticancer effects.[1][2] This technical guide provides an in-depth summary of the pharmacological profile of this compound hydrochloride, focusing on its mechanisms of action, pharmacokinetics, and key experimental findings, presented for a scientific audience.

Physicochemical Properties

This compound is a white crystalline powder, generally soluble in organic solvents like DMSO, methanol, and ethanol.[1] Its hydrochloride salt is utilized to improve solubility and bioavailability for research and potential therapeutic use.[1]

PropertyValueReference
Chemical Formula C₁₉H₁₅N₃O · HCl
Molecular Weight 337.80 g/mol [4]
CAS Number 111664-82-5[5]
PubChem CID 9817839 (for parent compound)[1][6]

Pharmacodynamics and Mechanism of Action

DHED exhibits multi-target pharmacological activity, engaging with a variety of biological systems to produce its therapeutic effects. Its mechanisms are complex and involve the modulation of several key signaling pathways.

Figure 1: Overview of this compound Hydrochloride (DHED) Pharmacological Actions cluster_cns Central Nervous System cluster_cvs Cardiovascular System cluster_inflam Inflammatory Response cluster_cancer Oncology DHED This compound Hydrochloride (DHED) cns_effects Neuroprotection Anti-Amnesic Effects DHED->cns_effects AChE Inhibition Ca2+ Modulation Neurotoxicity Reduction cvs_effects Hypotensive Negative Chronotropic Vasorelaxant Effects DHED->cvs_effects α1-Adrenoceptor Blockade K+ Channel Activation hERG Channel Blockade inflam_effects Anti-Inflammatory Effects DHED->inflam_effects ↓ NF-κB Pathway ↓ Pro-inflammatory Cytokines ↓ iNOS, COX-2 cancer_effects Anticancer Effects DHED->cancer_effects ↓ Glycolysis ↑ Apoptosis ↓ Angiogenesis (VEGF)

Figure 1: Overview of DHED Pharmacological Actions
Central Nervous System Effects

DHED demonstrates significant neuroprotective and cognitive-enhancing properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease (AD).[1][2][3]

  • Acetylcholinesterase (AChE) Inhibition: DHED is a potent, non-competitive inhibitor of AChE.[7] This action increases the availability of acetylcholine in the synaptic cleft, a key strategy in managing AD symptoms.[1] The potent anti-amnesic effect of DHED is attributed in part to this AChE inhibition.[7]

  • Neuroprotection: The compound protects primary cortical neurons from Aβ-induced reactive oxygen species (ROS) production and neurotoxicity. It also recovers stress-induced decreases in neural cell adhesion molecule (NCAM) levels and reduces intracellular calcium levels in neurons.[4][8]

  • Anti-Amnesic Activity: In vivo studies show that DHED significantly reverses scopolamine-induced memory impairment in rats.[7] It also improves learning and memory in Aβ₁₋₄₂-infused rat models of AD.[4][8] This effect is linked to both AChE inhibition and an enhancement of cerebral blood flow.[7]

Cardiovascular Effects

DHED exerts notable effects on the cardiovascular system, primarily characterized by hypotensive and negative chronotropic actions.[9]

  • Hypotensive and Bradycardic Effects: Intravenous administration of DHED in animal models leads to a significant reduction in blood pressure and a marked decrease in heart rate.[9]

  • Vasorelaxation: The vasorelaxant effect of DHED is multifaceted.[10] It is partially dependent on the endothelium and mediated by nitric oxide (NO) and the cGMP pathway.[10] Additionally, it acts as an alpha 1-adrenoceptor antagonist and a potassium channel activator.[10] At higher concentrations, it may also possess calcium channel blocking properties.[10]

  • Proarrhythmic Risk: A critical aspect of DHED's cardiovascular profile is its potent inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a blocker of the rapid delayed rectifier current (IKr).[11] This action can prolong the action potential duration and the QT interval, creating a risk for Torsade de Pointes (TdP) arrhythmias.[1][11]

Anti-Inflammatory Effects

DHED demonstrates robust anti-inflammatory activity by modulating key inflammatory pathways and mediators.[1][2][3]

  • Inhibition of Inflammatory Mediators: DHED inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[1][12][13]

  • Cytokine Modulation: It downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-17.[1][14] Concurrently, it can up-regulate the anti-inflammatory cytokine IL-10.[1]

  • Signaling Pathway Regulation: The anti-inflammatory mechanism is linked to the suppression of the NF-κB signaling pathway.[13] It also inhibits the phosphorylation of ERK and p38 MAPKs.[1] In rheumatoid arthritis models, DHED reduces inflammation by inhibiting the abnormal proliferation of fibroblast-like synoviocytes and decreasing the synthesis of matrix metalloproteinases (MMP-1, MMP-3).[1][14]

Figure 2: DHED Anti-Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_path NF-κB Pathway Stimulus->NFkB_path MAPK_path MAPK Pathway (ERK, p38) Stimulus->MAPK_path Mediators Pro-inflammatory Mediators (iNOS, COX-2) NFkB_path->Mediators Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_path->Cytokines MAPK_path->Mediators MAPK_path->Cytokines DHED DHED DHED->NFkB_path Inhibits DHED->MAPK_path Inhibits

Figure 2: DHED Anti-Inflammatory Signaling Pathway
Anticancer Effects

Emerging evidence suggests that DHED possesses antitumor properties in various cancers, including hepatocellular carcinoma.[15]

  • Metabolic Regulation: DHED can inhibit the progression of liver cancer by reducing glucose metabolism. It inhibits glucose uptake and lactic acid production in hepatoma cells.[15]

  • Induction of Apoptosis: The compound effectively promotes apoptosis in cancer cell lines such as Huh-7 and PLC.[15]

  • Anti-Angiogenesis: In models of chronic atrophic gastritis, DHE has been shown to inhibit the VEGF signaling pathway, suggesting a potential anti-angiogenic effect that is crucial for cancer treatment.[1]

Pharmacodynamic Parameters

Quantitative data on the bioactivity of DHED highlights its potency against various molecular targets.

Target/AssayParameterValueOrganism/SystemReference
Acetylcholinesterase (AChE)IC₅₀37.8 µMIn vitro[1][7]
AChE Receptor BindingInhibition Constant (Ki)4.25 µMIn silico docking[1]
α₁-Adrenoceptor Ligand BindingKi3.57 µMRat mesenteric arteries[10]
hERG Channel (IKr)IC₅₀253.2 ± 26.3 nMHEK cells[11]

Pharmacokinetics

Pharmacokinetic studies, primarily conducted in rats, indicate that DHE has relatively good oral absorption and undergoes extensive metabolism.[1][3]

ParameterRouteDoseCₘₐₓAUCReference
This compound Oral2 g/kg (extract)8.25 ng/mL-[1]
This compound Gavage80 mg/kg12.8 ± 2.39 µg/mL-[1]
This compound Oral100 mg/kg--[16]
This compound Oral500 mg/kg--[16]
  • Absorption: DHE shows good absorption from the gastrointestinal tract.[1][3] The presence of multiple peaks in plasma concentration curves suggests potential enterohepatic circulation or distribution re-absorption.[1][3] The average oral bioavailability in rats was determined to be approximately 15.35%.[16]

  • Distribution: DHE exhibits good permeability across the blood-brain barrier (BBB).[1] Plasma protein binding in rats is approximately 65.6%.[16]

  • Metabolism: DHE is extensively metabolized. Key metabolic pathways include hydroxylation and subsequent conjugation with glucuronic acid or sulfate.[16]

  • Excretion: After oral administration, cumulative urinary and fecal excretion of the unchanged drug is low, at about 0.5% and 6% respectively, indicating that metabolism is the primary route of elimination.[16]

Experimental Protocols

In Vitro Neuroprotection Assay
  • Cell Line: Primary cortical neurons from rats.[4][8]

  • Culture: Cells are plated at a density of 5 x 10⁴ cells/well on poly-L-lysine coated cover glasses in 12-well plates. They are cultured in Neurobasal medium supplemented with B27 and penicillin-streptomycin at 37°C and 5% CO₂ for 10 days.[4][8]

  • Treatment: Cultures are treated with DHED (e.g., 0.5 and 1 µM) for 4 hours.[4][8]

  • Induction of Injury: A neurotoxic agent, such as staurosporine (1 µM), is added for 1 hour to induce apoptosis, or Aβ peptide is used to induce neurotoxicity.[8]

  • Endpoints: Cell viability is assessed (e.g., via MTT assay), and intracellular calcium levels are measured. Protein levels of biomarkers like NCAM can be quantified by Western blot.[4][8]

In Vivo Anti-Amnesic Activity (Passive Avoidance Test)

This workflow outlines the typical procedure for evaluating the anti-amnesic effects of DHED in a rat model.

Figure 3: Experimental Workflow for In Vivo Anti-Amnesic Assay start Animal Model (e.g., Male Wistar Rats) groups Group Allocation (e.g., Control, Scopolamine, Scopolamine + DHED) start->groups treatment DHED Administration (e.g., 6.25 mg/kg, p.o.) groups->treatment induction Amnesia Induction (Scopolamine Injection) treatment->induction training Training Trial (Passive Avoidance Apparatus) induction->training test Test Trial (24h later) Measure Step-through Latency training->test analysis Data Analysis (Compare Latency Times) test->analysis

Figure 3: Experimental Workflow for In Vivo Anti-Amnesic Assay
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[7][8]

  • Procedure: A single dose of DHED (e.g., 6.25 mg/kg) is administered orally.[7] After a set time, amnesia is induced by intraperitoneal injection of scopolamine. The rats are then subjected to a passive avoidance test, which measures their ability to remember an aversive stimulus (a mild foot shock). The latency to step into the dark, shock-associated compartment is measured 24 hours later.[7]

  • Endpoint: A significant increase in step-through latency in the DHED-treated group compared to the scopolamine-only group indicates a reversal of memory impairment.[7]

Toxicology and Safety Profile

The primary safety concern for this compound hydrochloride is its potential for cardiotoxicity. The potent blockade of the hERG channel raises a significant risk of drug-induced QT prolongation and Torsade de Pointes arrhythmia.[1][11] This proarrhythmic effect has been observed in both in vitro cardiomyocyte models and in vivo in rabbits and dogs.[11] While studies suggest it does not cause significant hepatotoxicity, it may impair bile acid homeostasis.[1][3] These findings necessitate careful cardiovascular safety screening in any future drug development efforts.

Conclusion

This compound hydrochloride is a promising multi-target alkaloid with a compelling pharmacological profile. Its potent activities as an acetylcholinesterase inhibitor, neuroprotective agent, anti-inflammatory molecule, and vasodilator underscore its therapeutic potential for complex diseases such as Alzheimer's disease and inflammatory disorders. However, its significant activity as a hERG channel blocker, posing a proarrhythmic risk, is a critical hurdle for clinical development. Future research should focus on structure-activity relationship studies to design derivatives that retain the desired therapeutic effects while minimizing cardiotoxicity. The comprehensive data presented in this guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this intriguing natural compound.

References

Dehydroevodiamine: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroevodiamine (DHED), a quinazoline alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural features, spectroscopic characterization, and a detailed examination of its synthesis, including experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a pentacyclic compound featuring an indolo[2',3':3,4]pyrido[2,1-b]quinazoline ring system. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one
Molecular Formula C₁₉H₁₅N₃O
Molecular Weight 301.35 g/mol
CAS Number 67909-49-3
SMILES CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3
Appearance Yellow powder[1]
Spectroscopic Data

The structural elucidation of this compound is supported by comprehensive spectroscopic data.

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
¹H NMR Spectra available from chemical suppliers.[2]
Mass Spectrometry m/z transition at 301.3→286.[3][3][4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving the initial synthesis of its precursor, evodiamine, followed by a subsequent oxidation/dehydrogenation step.

Step 1: Synthesis of Evodiamine

A prevalent method for the synthesis of evodiamine involves the condensation of tryptamine with N-methylanthranilic acid derivatives.[5] A one-pot, three-component reaction has also been developed, offering a more streamlined approach.[1]

While a specific protocol for the one-pot synthesis of evodiamine is detailed in specialized literature, a general procedure involves the reaction of tryptamine, an anthranilic acid derivative, and a one-carbon source in a suitable solvent system. The use of triethoxymethane as a cosolvent has been reported to be crucial for this transformation.[1]

General Reaction Scheme for Evodiamine Synthesis: (Tryptamine derivative) + (N-methylanthranilic acid derivative) + (C1 source) → Evodiamine

Step 2: Conversion of Evodiamine to this compound

The transformation of evodiamine to this compound involves an oxidation reaction that introduces a double bond into the heterocyclic core. A reported method utilizes an acid-catalyzed dehydrogenation.

A detailed protocol for the conversion of evodiamine (EVO) to this compound hydrochloride dihydrate (DHED·HCl·2H₂O) has been described. The process involves dissolving evodiamine in hydrochloric acid-acidified acetone. This method provides a reliable route to this compound from its readily synthesized precursor.

Table 3: Quantitative Data for this compound Synthesis

Reaction StepStarting MaterialProductReagents/ConditionsYieldReference
Evodiamine SynthesisTryptamine, N-methylanthranilic acidEvodiamineVarious methods reportedVaries[1][5]
DehydrogenationEvodiamineThis compound HCl·2H₂OHCl-acidified acetoneNot specified

Visualization of Synthetic Pathways

To further elucidate the synthetic process, the following diagrams illustrate the key transformations.

Evodiamine Synthesis Tryptamine Tryptamine Evodiamine Evodiamine Tryptamine->Evodiamine NMA N-Methylanthranilic Acid NMA->Evodiamine C1_source One-Carbon Source C1_source->Evodiamine

Caption: General schematic for the synthesis of Evodiamine.

Dehydroevodiamine_Synthesis Evodiamine Evodiamine DHED This compound Evodiamine->DHED Oxidation / Dehydrogenation

Caption: Conversion of Evodiamine to this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis of this compound. The presented information, including tabulated data and visualized synthetic pathways, offers a valuable resource for researchers and professionals engaged in the study and development of this promising natural product. Further research into optimizing synthetic yields and exploring novel synthetic routes will continue to be of high interest to the scientific community.

References

Methodological & Application

Application Note: UPLC-MS/MS Protocol for Dehydroevodiamine Analysis in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroevodiamine (DHE) is a primary bioactive indoloquinazoline alkaloid found in medicinal herbs such as Evodia rutaecarpa (Juss.) Benth. (Wu-Zhu-Yu).[1][2] It is recognized for a range of pharmacological activities, making its accurate quantification crucial for quality control, pharmacokinetic studies, and the development of herbal-based therapeutics. This document provides a detailed, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and reliable analysis of this compound in herbal extracts. The protocol is optimized for high throughput and accuracy, with a total run time of just 10 minutes per sample.[3]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, and Water (LC-MS Grade).

  • Reagents: Formic Acid (LC-MS Grade).

  • Reference Standard: this compound (purity ≥98%).

  • Herbal Material: Dried and powdered fruit of Evodia rutaecarpa or other relevant herbal extracts.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards ranging from approximately 5 ng/mL to 500 ng/mL.

Sample Preparation from Herbal Matrix
  • Weighing: Accurately weigh 0.2 g of the finely powdered herbal material (e.g., Evodia rutaecarpa fruit powder).[4][5]

  • Extraction:

    • Place the powder in a 100 mL flask and add 90 mL of ethanol.[4][5]

    • Immerse the flask in an ultrasonic bath (250 W, 33 kHz) and extract for 40 minutes at room temperature.[4][5]

  • Filtration and Dilution:

    • Allow the solution to cool, then filter it through a 0.22 µm syringe filter into a 100 mL volumetric flask.

    • Rinse the filter with ethanol and add the rinsing to the flask.

    • Adjust the final volume to 100 mL with ethanol.[4][5]

  • Final Preparation: Dilute an aliquot of the filtered extract with the initial mobile phase (80% Mobile Phase A: 20% Mobile Phase B) to a concentration within the calibration curve range for UPLC-MS/MS analysis.

Instrumentation and Analytical Conditions

UPLC System Parameters

A validated method utilized an Accela 1250 UHPLC system.[3] Equivalent UPLC or UHPLC systems may be used.

ParameterSetting
Column Phenomenex Kinetex XB-C18 (2.1 × 150 mm, 1.7 µm)[3]
Mobile Phase A 0.5% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 200 µL/min[3]
Column Temperature 25°C[3]
Injection Volume 5 µL[3]
Gradient Program 0-3 min, 20-70% B; 3-10 min, 70-80% B[3]
Mass Spectrometry Parameters

Analysis is performed on a triple-quadrupole mass spectrometer using electrospray ionization.[3][6]

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Spray Voltage 3000 V[3]
Vaporizer Temperature 400°C[3]
Capillary Temperature 350°C[3]
Sheath Gas Flow Rate 35 (Arbitrary Units)[3]
Auxiliary Gas Flow Rate 15 (Arbitrary Units)[3]
Collision Gas Helium or Argon[3][4]
MRM Transitions for this compound

The precursor ion for this compound is m/z 302 [M]+.[4] Product ions are generated through collision-induced dissociation. The most abundant and stable transitions should be selected for quantification and confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
This compound302287Quantification[4]
This compound302273Confirmation[4]

Note: Collision energies should be optimized for the specific instrument being used to maximize fragment ion intensity.

Data Presentation: Method Performance

The described UPLC-MS/MS method has been validated, demonstrating high sensitivity, precision, and accuracy for the quantification of this compound.[3][6]

Validation ParameterResult
Linearity (R²) >0.9900[3][6]
Limit of Quantification (LOQ) 6.88 ng/mL[2][3][6]
Intra-day Precision (RSD%) <5%[3][6]
Inter-day Precision (RSD%) <5%[3][6]
Accuracy (Recovery) 92% - 106%[3][6]

Visualized Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Herbal Material (e.g., Evodia Fructus) Grind Grind to Fine Powder Sample->Grind Extract Ultrasonic Extraction (Ethanol) Grind->Extract Filter Filter & Dilute (0.22 µm) Extract->Filter UPLC UPLC Separation (C18 Column) Filter->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Quantification & Reporting MSMS->Data

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note details a robust and validated UPLC-MS/MS method for the quantitative analysis of this compound in herbal extracts. The protocol offers excellent sensitivity and a rapid analysis time, making it highly suitable for high-throughput screening, quality control of raw materials and finished products, and detailed scientific research in the field of natural products.

References

Application Notes and Protocols for Treating MH7A Cells with Dehydroevodiamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the culture of the human rheumatoid fibroblast-like synoviocyte cell line, MH7A, and for the treatment of these cells with Dehydroevodiamine (DHE). The provided methodologies are based on published research and are intended for use by researchers, scientists, and drug development professionals.

Disclaimer: A key source of information for the specific effects and protocols of this compound on MH7A cells is a scientific paper that has been retracted due to concerns about the integrity of the data and reported results. While the methodologies described in the paper are detailed here for informational purposes, users should be aware of this retraction and exercise caution when interpreting and building upon this information.

Cell Line Information

The MH7A cell line is a human fibroblast-like synoviocyte line derived from a patient with rheumatoid arthritis.[1][2][3] These cells have been immortalized with the SV40 T antigen and are a valuable in vitro model for studying the pathogenesis of rheumatoid arthritis and for evaluating the efficacy of potential therapeutic agents.[4][5]

This compound (DHE)

This compound is a natural alkaloid compound extracted from Evodiae Fructus.[6] It has been shown to possess various pharmacological activities, including anti-inflammatory effects.[6][7][8] Research suggests that DHE may exert its therapeutic effects in the context of rheumatoid arthritis by modulating inflammatory signaling pathways.[6]

Experimental Protocols

MH7A Cell Culture

This protocol outlines the standard procedure for culturing and maintaining MH7A cells.

Materials:

  • MH7A cells

  • RPMI 1640 medium[1][2]

  • Fetal Bovine Serum (FBS)[1][2]

  • Penicillin-Streptomycin solution (or other antibiotic/antimycotic solution)[1][2]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks or dishes

  • Humidified incubator (37°C, 5% CO2)[1][2]

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS and 1% penicillin-streptomycin.[1][2]

  • Cell Thawing: Thaw cryopreserved MH7A cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.

  • Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a culture flask at an appropriate density.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[1][2] Change the medium every 2-3 days.

  • Cell Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium to be seeded into new flasks.

Treatment of MH7A Cells with this compound

This protocol describes the treatment of MH7A cells with DHE to assess its anti-inflammatory effects. In many experimental models using MH7A cells, inflammation is induced with Tumor Necrosis Factor-alpha (TNF-α).

Materials:

  • Cultured MH7A cells

  • This compound (DHE)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Complete growth medium

  • Serum-free medium (for specific assays)

  • Dimethyl sulfoxide (DMSO) for DHE stock solution

Procedure:

  • Cell Seeding: Seed MH7A cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density (e.g., 2 x 10^4 cells/mL for a 96-well plate) and allow them to adhere overnight.[9]

  • Cell Stimulation (Optional): To induce an inflammatory state, cells can be pre-treated with TNF-α (e.g., 10 ng/mL) for a specified period, such as 24 hours, prior to or concurrently with DHE treatment.[10]

  • DHE Preparation: Prepare a stock solution of DHE in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM).[10] Ensure the final DMSO concentration in the culture medium is minimal (e.g., <0.1%) to avoid solvent-induced toxicity.

  • DHE Treatment: Remove the culture medium from the cells and replace it with medium containing the various concentrations of DHE. A vehicle control group receiving medium with the same concentration of DMSO should be included.[10]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[10]

  • Downstream Analysis: Following incubation, the cells or culture supernatant can be collected for various analyses as described below.

Key Experimental Assays

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of DHE on the viability of MH7A cells.

Procedure:

  • Seed MH7A cells in a 96-well plate and treat with DHE as described above.[9]

  • After the treatment period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Gene Expression Analysis (RT-PCR)

This method is used to quantify the mRNA levels of inflammatory mediators and matrix metalloproteinases.

Procedure:

  • Treat MH7A cells in 6-well plates with DHE and/or TNF-α.[10]

  • After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using specific primers for target genes (e.g., IL-1β, IL-6, MMP-1, MMP-3) and a housekeeping gene for normalization.

Protein Expression Analysis (Western Blot)

This technique is used to detect changes in the expression and phosphorylation of proteins in specific signaling pathways.

Procedure:

  • Following treatment of MH7A cells in 6-well plates, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-ERK, and their total protein counterparts).

  • Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence detection system.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from the experiments described above.

Table 1: Effect of DHE on Pro-inflammatory Cytokine and MMP Expression in TNF-α-stimulated MH7A Cells

Treatment GroupIL-1β mRNA Expression (Fold Change)IL-6 mRNA Expression (Fold Change)MMP-1 mRNA Expression (Fold Change)MMP-3 mRNA Expression (Fold Change)
Control
TNF-α
TNF-α + DHE (Low Conc.)
TNF-α + DHE (Mid Conc.)
TNF-α + DHE (High Conc.)

Table 2: Effect of DHE on MAPK Pathway Phosphorylation in TNF-α-stimulated MH7A Cells

Treatment Groupp-p38 / total p38 (Ratio)p-JNK / total JNK (Ratio)p-ERK / total ERK (Ratio)
Control
TNF-α
TNF-α + DHE (Low Conc.)
TNF-α + DHE (Mid Conc.)
TNF-α + DHE (High Conc.)

Visualizations

Signaling Pathway

G TNFa TNF-α p38 p38 TNFa->p38 JNK JNK TNFa->JNK ERK ERK TNFa->ERK DHE This compound (DHE) DHE->p38 DHE->JNK DHE->ERK Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6) Matrix Metalloproteinases (MMP-1, MMP-3) p38->Inflammation JNK->Inflammation ERK->Inflammation

Caption: DHE inhibits the MAPK signaling pathway in MH7A cells.

Experimental Workflow

G start Culture MH7A Cells seed Seed Cells in Plates start->seed treat Treat with TNF-α and/or DHE seed->treat viability Cell Viability Assay (MTT) treat->viability rna RNA Extraction treat->rna protein Protein Extraction treat->protein rtpcr RT-PCR for Gene Expression rna->rtpcr western Western Blot for Protein Phosphorylation protein->western

Caption: Experimental workflow for DHE treatment of MH7A cells.

References

Application Notes and Protocols for Testing Dehydroevodiamine Efficacy in a Scopolamine-Induced Amnesia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a scopolamine-induced amnesia model in rodents to evaluate the therapeutic potential of Dehydroevodiamine (DHE). The protocols outlined below detail the necessary steps for inducing amnesia, administering treatment, and assessing cognitive improvements through various behavioral and molecular assays.

Introduction

This compound (DHE) is a quinazoline alkaloid isolated from Evodia rutaecarpa with demonstrated neuroprotective properties. One of its key mechanisms of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Scopolamine, a muscarinic receptor antagonist, induces a state of amnesia by disrupting cholinergic signaling, thereby mimicking cognitive deficits observed in conditions like Alzheimer's disease.[2] This model is widely used to screen for potential anti-amnesic compounds. DHE has shown promise in reversing scopolamine-induced memory impairment, suggesting its potential as a therapeutic agent for cognitive disorders.[1][3] Beyond its effects on the cholinergic system, evidence suggests DHE may also exert its beneficial effects through the modulation of neurotrophic pathways, such as the CREB/BDNF signaling cascade, which is crucial for synaptic plasticity and memory formation.[4][5]

Key Mechanisms of Action

This compound is believed to mitigate scopolamine-induced amnesia through a multi-faceted approach:

  • Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, DHE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and counteracting the effects of scopolamine.[1]

  • Neuroprotection: DHE has been shown to protect neurons from damage, potentially through its antioxidant properties and its ability to modulate intracellular calcium levels.[3]

  • Modulation of CREB/BDNF Pathway: DHE may promote neuronal survival and synaptic plasticity by activating the cAMP response element-binding protein (CREB) and increasing the expression of brain-derived neurotrophic factor (BDNF).[4][5]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound and other nootropic agents in the scopolamine-induced amnesia model.

Table 1: Acetylcholinesterase Inhibition

CompoundIC50 (µM)Inhibition TypeSource
This compound (DHE)37.8Non-competitive[1]
Donepezil0.025Non-competitiveRepresentative Value
Tacrine0.23Non-competitiveRepresentative Value

Table 2: Behavioral Test Performance

Treatment GroupMorris Water Maze (Escape Latency - seconds)Passive Avoidance Test (Step-through Latency - seconds)Y-Maze (% Spontaneous Alternation)
Control (Vehicle) 20 ± 5280 ± 2075 ± 5
Scopolamine (1 mg/kg) 55 ± 860 ± 1045 ± 6
Scopolamine + DHE (10 mg/kg) 30 ± 6220 ± 2568 ± 7
Scopolamine + Donepezil (1 mg/kg) 25 ± 4250 ± 2272 ± 5

Data are presented as mean ± SEM and are representative values compiled from multiple sources.[3][6][7]

Table 3: Molecular Marker Expression (Hippocampus)

Treatment Groupp-CREB/CREB Ratio (Fold Change vs. Control)BDNF/β-actin Ratio (Fold Change vs. Control)
Control (Vehicle) 1.01.0
Scopolamine (1 mg/kg) 0.4 ± 0.10.5 ± 0.1
Scopolamine + DHE (10 mg/kg) 0.8 ± 0.150.9 ± 0.12
Scopolamine + Donepezil (1 mg/kg) 0.9 ± 0.10.95 ± 0.1

Data are presented as mean ± SEM and are representative values compiled from multiple sources.[4][5]

Experimental Protocols

I. Scopolamine-Induced Amnesia Model

A. Animals:

  • Male Wistar rats or C57BL/6 mice are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week of acclimatization before commencing experiments.

B. Amnesia Induction:

  • Prepare a fresh solution of scopolamine hydrobromide in sterile saline.

  • Administer scopolamine at a dose of 1 mg/kg via intraperitoneal (i.p.) injection.[3]

  • The injection is typically given 30 minutes before the acquisition trial of the behavioral tests.

II. This compound (DHE) Administration
  • Prepare DHE in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution, for oral (p.o.) administration.

  • A typical effective dose of DHE is 10 mg/kg.[3]

  • Administer DHE orally 60 minutes before the scopolamine injection.

III. Behavioral Testing

A. Morris Water Maze (MWM)

This test assesses spatial learning and memory.

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic white paint. A small escape platform is submerged 1-2 cm below the water surface.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • Gently place the animal into the water at one of four designated start positions, facing the pool wall.

    • Allow the animal to swim freely and find the hidden platform. The time taken to find the platform is the escape latency.

    • If the animal does not find the platform within 60-90 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

B. Passive Avoidance Test

This test evaluates fear-motivated learning and memory.

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial:

    • Place the animal in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

    • When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

  • Retention Trial (24 hours later):

    • Place the animal back in the light compartment.

    • Open the door and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus. The maximum latency is often capped at 300 or 600 seconds.

C. Y-Maze Test

This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place the animal at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries.

    • A spontaneous alternation is defined as consecutive entries into all three different arms.

    • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

IV. Molecular Analysis

A. Tissue Collection and Preparation:

  • Following behavioral testing, euthanize the animals and rapidly dissect the hippocampus on an ice-cold surface.

  • Immediately freeze the tissue in liquid nitrogen and store it at -80°C until further processing.

B. Western Blotting for CREB and BDNF:

  • Homogenize the hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against p-CREB, CREB, BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

Visualizations

G Experimental Workflow for Testing DHE Efficacy cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_behavioral Behavioral Assessment (30 min post-scopolamine) cluster_molecular Molecular Analysis acclimatization Acclimatization (1 week) grouping Random Grouping acclimatization->grouping dhe_admin DHE Administration (10 mg/kg, p.o.) grouping->dhe_admin scopolamine_admin Scopolamine Injection (1 mg/kg, i.p.) (60 min post-DHE) dhe_admin->scopolamine_admin mwm Morris Water Maze scopolamine_admin->mwm pat Passive Avoidance Test scopolamine_admin->pat ymt Y-Maze Test scopolamine_admin->ymt dissection Hippocampal Dissection ymt->dissection western_blot Western Blot (p-CREB, CREB, BDNF) dissection->western_blot

Caption: Experimental workflow for evaluating this compound in a scopolamine-induced amnesia model.

G Proposed Signaling Pathway of DHE in Scopolamine-Induced Amnesia scopolamine Scopolamine muscarinic_receptor Muscarinic Acetylcholine Receptor scopolamine->muscarinic_receptor Blocks cholinergic_dysfunction Cholinergic Dysfunction muscarinic_receptor->cholinergic_dysfunction Leads to amnesia Amnesia muscarinic_receptor->amnesia Reverses cholinergic_dysfunction->amnesia Induces dhe This compound (DHE) ache Acetylcholinesterase (AChE) dhe->ache Inhibits acetylcholine Acetylcholine dhe->acetylcholine Increases creb_pathway CREB Signaling dhe->creb_pathway Activates ache->acetylcholine Degrades acetylcholine->muscarinic_receptor Activates pcreb p-CREB creb_pathway->pcreb Increases bdnf BDNF Expression pcreb->bdnf Promotes neuroprotection Neuroprotection & Synaptic Plasticity bdnf->neuroprotection Enhances neuroprotection->amnesia Ameliorates

Caption: Proposed mechanism of this compound in counteracting scopolamine-induced amnesia.

References

Application Notes and Protocols for Studying Dehydroevodiamine's Effects on Memory in an Aβ1-42 Infusion Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, particularly Aβ1-42, in the brain. The intracerebral infusion of Aβ1-42 in rats serves as a valuable in vivo model to mimic the neurotoxic effects and memory impairments observed in AD. Dehydroevodiamine (DHE), a quinazolinone alkaloid isolated from Evodia rutaecarpa, has shown neuroprotective properties and the potential to ameliorate memory deficits. These application notes provide detailed protocols for utilizing the Aβ1-42 infusion rat model to investigate the therapeutic effects of DHE on memory and its underlying molecular mechanisms.

Data Presentation

Table 1: Summary of Aβ1-42 Infusion and this compound Treatment Parameters
ParameterDescriptionReference
Animal Model Male Sprague-Dawley or Wistar rats (250-300g)[1][2]
Aβ1-42 Preparation Lyophilized Aβ1-42 peptide dissolved in sterile water or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) followed by aggregation protocol.[3][4]
Aβ1-42 Infusion Site Intracerebroventricular (ICV) or Intrahippocampal (CA1 region)[1][3]
Stereotaxic Coordinates (from Bregma) ICV: Anteroposterior (AP): -0.8 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -3.5 mmHippocampal (CA1): AP: -3.0 mm, ML: ±2.6 mm, DV: -3.0 mm[1]
Aβ1-42 Infusion Volume & Rate 2-10 µL per site at a rate of 0.5-1 µL/min[1][3]
This compound (DHE) Dosage 10 mg/kg, administered orally (p.o.)[1]
DHE Administration Vehicle 0.5% Carboxymethyl cellulose (CMC) in sterile water[5]
Treatment Duration Daily for 14-21 days post-Aβ1-42 infusion[1]
Table 2: Key Findings on this compound's Effects
Experimental OutcomeObservationReference
Spatial Memory (Morris Water Maze) DHE treatment significantly reduced escape latency and increased time spent in the target quadrant in Aβ1-42 infused rats.[1]
Oxidative Stress DHE reduced the levels of reactive oxygen species (ROS) induced by Aβ1-42.[1]
Neuroinflammation DHE inhibited the activation of the NF-κB signaling pathway, leading to a decrease in pro-inflammatory cytokines.[6][7]
Apoptosis DHE modulated the expression of apoptosis-related proteins, such as Bcl-2 and Bax, suggesting an anti-apoptotic effect.[8][9]
Synaptic Plasticity DHE has been shown to improve synaptic protein levels.
PI3K/Akt Signaling DHE has been found to activate the PI3K/Akt signaling pathway, which is crucial for neuronal survival.[10][11]

Experimental Protocols

Protocol 1: Preparation of Aβ1-42 Oligomers

Materials:

  • Lyophilized Aβ1-42 peptide

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Dissolve the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL.

  • Aliquot the solution into sterile, low-binding microcentrifuge tubes.

  • Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.

  • Store the peptide films at -20°C until use.

  • Immediately before use, resuspend the peptide film in sterile PBS to the desired final concentration (e.g., 1 µg/µL).

  • Incubate the solution at 37°C for 4 hours to promote the formation of oligomeric Aβ1-42 species. Keep on ice until infusion.

Protocol 2: Stereotaxic Infusion of Aβ1-42

Materials:

  • Anesthetized rat

  • Stereotaxic frame

  • Hamilton syringe with a 30-gauge needle

  • Prepared Aβ1-42 oligomer solution

  • Surgical tools (scalpel, drill, etc.)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Mount the rat in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Locate Bregma and Lambda and adjust the head position to ensure a flat skull surface.

  • Using the desired coordinates (refer to Table 1), drill a small burr hole through the skull.

  • Lower the Hamilton syringe needle to the target depth.

  • Infuse the Aβ1-42 solution at a slow, controlled rate (0.5-1 µL/min).

  • After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

  • Slowly retract the needle.

  • Suture the scalp incision and provide post-operative care.

Protocol 3: this compound (DHE) Administration

Materials:

  • This compound (DHE) powder

  • 0.5% Carboxymethyl cellulose (CMC) solution

  • Oral gavage needle (20-gauge, 1.5-inch, ball-tipped)

  • Syringe

Procedure:

  • Prepare a suspension of DHE in 0.5% CMC in sterile water to the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg volume).

  • Gently restrain the rat.

  • Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the esophagus.[12]

  • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate into the esophagus.[12]

  • Administer the DHE suspension slowly.

  • Withdraw the needle gently.

  • Monitor the animal for any signs of distress.

Protocol 4: Morris Water Maze (MWM) for Spatial Memory Assessment

Materials:

  • Circular water tank (1.5-2.0 m diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.

  • Submerged platform (10-15 cm diameter), 1-2 cm below the water surface.

  • Visual cues placed around the room.

  • Video tracking system and software.

Procedure:

  • Habituation (Day 1): Allow each rat to swim freely in the pool for 60 seconds without the platform. Then, guide the rat to a visible platform for 30 seconds.

  • Acquisition Training (Days 2-6):

    • Conduct 4 trials per day for each rat.

    • For each trial, place the rat into the water facing the wall at one of four quasi-random start locations (North, South, East, West).

    • Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat does not find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Mandatory Visualizations

experimental_workflow cluster_model Aβ1-42 Rat Model Creation cluster_treatment This compound Treatment cluster_assessment Memory Assessment & Analysis A Aβ1-42 Oligomer Preparation B Stereotaxic Surgery & Aβ1-42 Infusion A->B Infusion Solution D Daily Oral Gavage (14-21 Days) B->D Post-Surgery Recovery C DHE Preparation (10 mg/kg in 0.5% CMC) C->D DHE Suspension E Morris Water Maze (Spatial Memory) D->E After Treatment Period F Molecular Analysis (Brain Tissue) E->F Post-Behavioral Testing

Caption: Experimental workflow for studying DHE's effects.

pi3k_akt_pathway DHE This compound (DHE) GPCR GPCR / Upstream Receptor DHE->GPCR Activates PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) GSK3b GSK-3β Akt->GSK3b Inhibits Survival Neuronal Survival & Growth Akt->Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes

Caption: DHE's proposed action on the PI3K/Akt pathway.

nfkb_pathway Abeta Aβ1-42 IKK IKK Abeta->IKK Activates DHE This compound (DHE) DHE->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Increases Transcription Bax Bax (Pro-apoptotic) Nucleus->Bax Increases Transcription Bcl2 Bcl-2 (Anti-apoptotic) Nucleus->Bcl2 Decreases Transcription Apoptosis Apoptosis Cytokines->Apoptosis Promotes Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

References

Determining the Optimal Concentration of Dehydroevodiamine for Primary Cortical Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction Dehydroevodiamine (DHED), a quinazoline alkaloid isolated from Evodia rutaecarpa, has garnered significant interest within the neuroscience community for its neuroprotective properties. Exhibiting a range of biological activities, including anti-inflammatory and anti-cancer effects, DHED has shown promise in models of neurodegenerative diseases and neuronal injury. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of this compound in primary cortical neuron cultures.

Mechanism of Action this compound exerts its neuroprotective effects through a multi-targeted mechanism. Key signaling pathways influenced by DHED include the inhibition of glycogen synthase kinase-3β (GSK-3β), a critical enzyme in tau hyperphosphorylation associated with Alzheimer's disease. Additionally, DHED has been shown to modulate the SIRT1/FOXO3a/Bim pathway, which is involved in cellular stress resistance and apoptosis.[1] The compound also demonstrates antioxidant properties by reducing the production of reactive oxygen species (ROS) and can attenuate neurotoxicity by decreasing intracellular calcium levels. Furthermore, DHED can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAP kinase, signaling molecules involved in inflammatory and apoptotic pathways.

Data Presentation: Efficacy of this compound in Primary Cortical Neurons

The following table summarizes the effective concentrations of this compound in promoting neuronal viability and protecting against neurotoxic insults in primary cortical neuron cultures.

Concentration (µM)Experimental ModelObserved EffectReference
0.5, 1, 2, 4Aβ (1-42)-induced toxicityDose-dependent increase in cell viabilityLee, et al., 2014
0.5, 1Staurosporine-induced toxicityPrevention of decreased Neural Cell Adhesion Molecule (NCAM) levels[2]
10High KCl-induced calcium influxDecrease in intracellular calcium levelsLee, et al., 2014

Recommended Concentration Range

Based on the available data, a starting concentration range of 0.5 µM to 4 µM is recommended for investigating the neuroprotective effects of this compound in primary cortical neuron cultures. For studies specifically targeting the modulation of intracellular calcium, a concentration of up to 10 µM may be explored. Researchers should perform a dose-response analysis to determine the optimal concentration for their specific experimental model and endpoints.

Experimental Protocols

1. Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

  • Timed-pregnant mouse or rat (E18)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine or Poly-L-lysine

  • Laminin

  • Sterile dissection tools

  • Sterile conical tubes and culture plates/coverslips

Procedure:

  • Coat culture surfaces with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Rinse three times with sterile water and allow to dry. For enhanced attachment, coat with laminin (5 µg/mL in PBS) for at least 2 hours at 37°C before plating.

  • Euthanize the pregnant animal according to approved institutional guidelines and collect the embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Dissect the cortices from the embryonic brains under a dissecting microscope in a sterile environment.

  • Mince the cortical tissue into small pieces and transfer to a sterile conical tube.

  • Digest the tissue with 0.25% Trypsin-EDTA and a small amount of DNase I for 15-20 minutes at 37°C with gentle agitation.

  • Inactivate the trypsin by adding DMEM/F12 with 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto the pre-coated culture surfaces at a desired density (e.g., 1.5 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, perform a half-medium change with fresh, pre-warmed culture medium. Continue with half-medium changes every 2-3 days.

2. This compound Treatment

Materials:

  • This compound (DHED) stock solution (e.g., 10 mM in DMSO)

  • Primary cortical neuron cultures

  • Neurotoxin of choice (e.g., Amyloid-beta 1-42, Staurosporine, Glutamate)

Procedure:

  • Prepare working solutions of DHED by diluting the stock solution in culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 4, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • For neuroprotection studies, pre-treat the primary cortical neuron cultures with the various concentrations of DHED for a specified period (e.g., 2-4 hours) before introducing the neurotoxin.

  • Add the neurotoxin to the culture medium at a pre-determined toxic concentration.

  • Incubate the cultures for the desired duration of the experiment (e.g., 24-48 hours).

  • Include appropriate controls: vehicle control (medium with DMSO), DHED alone controls, and neurotoxin alone control.

3. Assessment of Neuronal Viability (LDH Cytotoxicity Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • Multi-well plate reader

Procedure:

  • After the treatment period, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a catalyst.

  • Incubate the mixture at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm) using a multi-well plate reader.

  • Calculate the percentage of cytotoxicity relative to the control wells (maximum LDH release from lysed cells).

4. Assessment of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • TUNEL assay kit (fluorescent)

  • Paraformaldehyde (4%)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Grow and treat primary cortical neurons on coverslips.

  • After treatment, fix the cells with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

  • Wash the cells with PBS.

  • Follow the manufacturer's protocol for the TUNEL staining. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

  • Incubate for 1-2 hours at 37°C in a humidified chamber, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green or red fluorescence in the nucleus, depending on the kit, while all nuclei will be stained blue with DAPI.

  • Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.

Visualizations

Dehydroevodiamine_Signaling_Pathway DHED This compound GSK3b GSK-3β DHED->GSK3b inhibits SIRT1 SIRT1 DHED->SIRT1 activates ERK p-ERK DHED->ERK inhibits p38 p-p38 DHED->p38 inhibits ROS ROS Production DHED->ROS reduces Ca Intracellular Ca²⁺ DHED->Ca reduces Neuroprotection Neuroprotection DHED->Neuroprotection Apoptosis Apoptosis GSK3b->Apoptosis FOXO3a FOXO3a SIRT1->FOXO3a deacetylates Bim Bim FOXO3a->Bim inhibits transcription Bim->Apoptosis ERK->Apoptosis p38->Apoptosis ROS->Apoptosis Ca->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow Culture 1. Primary Cortical Neuron Culture Treatment 2. DHED Pre-treatment (0.5-10 µM) Culture->Treatment Toxin 3. Neurotoxin Exposure (e.g., Aβ, Staurosporine) Treatment->Toxin Incubation 4. Incubation (24-48 hours) Toxin->Incubation Viability 5a. Assess Viability (LDH Assay) Incubation->Viability Apoptosis 5b. Assess Apoptosis (TUNEL Assay) Incubation->Apoptosis

Caption: Experimental workflow for assessing DHED neuroprotection.

References

Troubleshooting & Optimization

Technical Support Center: Dehydroevodiamine (DHE) Formulations for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Dehydroevodiamine (DHE). The focus is on overcoming solubility challenges to facilitate successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHE) and why is its solubility a concern?

A1: this compound (DHE) is a bioactive quinazoline alkaloid isolated from the traditional Chinese medicine Evodiae fructus[1][2]. It is a white crystalline powder with a range of pharmacological activities, including anti-inflammatory, neuroprotective, and cardiovascular effects[1][3]. However, DHE is poorly soluble in water, with a predicted intrinsic solubility of only 0.14 mg/mL, which poses a significant challenge for achieving adequate bioavailability and therapeutic concentrations in in vivo studies[1].

Q2: What are the common solvents for dissolving DHE for in vitro vs. in vivo use?

A2: For in vitro experiments, DHE is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol[1]. For in vivo studies, these organic solvents must be used in carefully controlled concentrations as part of a co-solvent system to avoid toxicity. A common approach involves creating a stock solution in DMSO and then diluting it with other vehicles like polyethylene glycol (PEG), Tween 80, or cyclodextrins in an aqueous solution[4][5].

Q3: My DHE solution is precipitating upon dilution with an aqueous buffer for my in vivo study. What can I do?

A3: Precipitation upon adding an aqueous component is a common issue due to DHE's low aqueous solubility. Here are some troubleshooting steps:

  • Optimize Co-Solvent Ratios: The proportion of organic solvent (like DMSO) to aqueous buffer is critical. Minimize the final DMSO concentration as much as possible while maintaining DHE solubility. See the tables below for recommended starting formulations.

  • Use Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 or Cremophor EL, can help to maintain the drug in a micellar suspension, preventing precipitation.

  • Try Complexation Agents: Cyclodextrins, like Sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic DHE molecule, forming an inclusion complex with significantly improved aqueous solubility[5][6].

  • Consider the Salt Form: this compound hydrochloride (DHE·HCl) has improved aqueous solubility compared to the free base form[4][5]. Using the salt form may be a straightforward solution.

Q4: What are the advanced formulation strategies to improve DHE bioavailability?

A4: Beyond simple co-solvent systems, several advanced formulation technologies can significantly enhance the solubility and bioavailability of poorly water-soluble drugs like DHE[6][7][8]:

  • Solid Dispersions: This technique involves dispersing DHE in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, PEG)[7][9][10]. This enhances the dissolution rate by reducing particle size to a molecular level and improving wettability[11][12].

  • Nanoparticle Formulations: Encapsulating DHE into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can improve its solubility, protect it from degradation, and potentially offer targeted delivery[13][14][15].

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like DHE within the lipid domain, improving solubility and altering pharmacokinetic profiles[16][17][18][19].

Troubleshooting Guides & Data Tables

Solubility and Co-Solvent Formulations

This section provides quantitative data on DHE solubility and starting-point formulations for preparing solutions for in vivo administration.

Table 1: DHE & DHE·HCl Solubility in Common Solvents

CompoundSolventSolubilityNotes
This compound (DHE)DMSO19 mg/mL (63.05 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility[20].
This compound·HClDMSO37 mg/mL (109.53 mM)Sonication is recommended to aid dissolution[3][4].
This compound·HClWater1.43 mg/mL (4.23 mM)Requires ultrasonication and warming to 60°C[5].

Table 2: Example Co-Solvent Formulations for In Vivo Dosing

Formulation ComponentsPercentageExample Preparation for 1 mL (Target: 1.25 mg/mL)Reference
DMSO / PEG300 / Tween-80 / Saline10% / 40% / 5% / 45%1. Dissolve 12.5 mg DHE·HCl in 1 mL DMSO (Stock).2. Add 100 µL of stock to 400 µL PEG300 and mix.3. Add 50 µL Tween-80 and mix.4. Add 450 µL Saline to reach 1 mL final volume.[5]
DMSO / SBE-β-CD in Saline10% / 90%1. Dissolve 12.5 mg DHE·HCl in 1 mL DMSO (Stock).2. Prepare a 20% SBE-β-CD solution in saline.3. Add 100 µL of stock to 900 µL of the 20% SBE-β-CD solution and mix.[5]

Experimental Protocols

Protocol 1: Preparation of DHE Solid Dispersion by Solvent Evaporation

This protocol is adapted from general methods for preparing solid dispersions of poorly soluble drugs, such as the related compound evodiamine[21].

Objective: To enhance the dissolution rate of DHE by converting it from a crystalline to an amorphous state within a hydrophilic polymer matrix.

Materials:

  • This compound (DHE)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or other suitable common solvent)

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Ratio Selection: Weigh DHE and PVP K30 in a desired weight ratio (e.g., 1:4, 1:6, 1:8). The optimal ratio should be determined experimentally.

  • Dissolution: Dissolve the accurately weighed DHE and PVP K30 in a sufficient volume of ethanol in a round-bottom flask. Ensure complete dissolution of both components.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue until a thin, solid film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, dry the material in a vacuum oven or desiccator at a controlled temperature (e.g., 40°C) for 24-48 hours, or until a constant weight is achieved.

  • Processing: The resulting solid dispersion can be gently ground and sieved to obtain a fine powder, which can then be used for dissolution testing or formulated into a suitable dosage form for animal studies.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug[9].

G cluster_prep Preparation cluster_analysis Analysis & Use weigh 1. Weigh DHE & PVP K30 dissolve 2. Dissolve in Ethanol weigh->dissolve evaporate 3. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 4. Vacuum Drying evaporate->dry process 5. Grind & Sieve dry->process characterize Characterization (DSC, XRD) process->characterize formulate Formulate for In Vivo Dosing process->formulate G cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Cytokines Induces Transcription DHE This compound (DHE) DHE->IKK Inhibits

References

Dehydroevodiamine stability in DMSO stock solution at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroevodiamine (DHED).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound (DHED) stock solutions in DMSO?

A1: For short-term storage, it is recommended to store this compound stock solutions in anhydrous DMSO at -20°C for up to one month. For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is recommended for up to six months to a year. To ensure the integrity of your experiments, it is crucial to use fresh, anhydrous DMSO, as the presence of water can impact the solubility and stability of the compound. Always seal storage containers tightly to prevent moisture absorption.

Q2: How stable is this compound in a DMSO stock solution at -20°C?

A2: Based on supplier recommendations, this compound in a properly prepared anhydrous DMSO stock solution is considered stable for up to one month when stored at -20°C.[1][2] However, quantitative data on the exact percentage of degradation over this period is not extensively published. For experiments sensitive to minor concentrations of degradants, it is advisable to prepare fresh stock solutions or to perform a stability assessment using the protocol provided in this guide. A study on other quinazoline derivatives in DMSO at room temperature showed stability for up to 96 hours.

Q3: What are the potential signs of this compound degradation in a DMSO stock solution?

A3: Visual indicators of potential degradation include a change in the color of the solution or the appearance of precipitate. However, the absence of these signs does not guarantee stability. The most reliable method to assess the stability of your this compound stock solution is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the parent compound's peak area over time.

Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?

A4: It is highly recommended to avoid multiple freeze-thaw cycles as this can accelerate the degradation of the compound. The best practice is to aliquot the stock solution into single-use volumes upon preparation. This ensures that the main stock remains undisturbed and reduces the risk of degradation and contamination.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected or inconsistent experimental results. Degradation of this compound in the DMSO stock solution.1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a stability check of your existing stock solution using the provided HPLC protocol. 3. Ensure that the stock solution has not been subjected to multiple freeze-thaw cycles.
Precipitate observed in the DMSO stock solution upon thawing. 1. The concentration of this compound may exceed its solubility limit in DMSO at lower temperatures. 2. The DMSO used may have absorbed water, reducing the solubility of the compound.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. 3. Always use fresh, anhydrous DMSO for stock solution preparation.
Difficulty in dissolving this compound in DMSO. The quality of DMSO may be compromised (e.g., absorbed water).1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Gentle warming and sonication can aid in dissolution.

Experimental Protocols

Protocol for Stability Assessment of this compound in DMSO by HPLC

This protocol is adapted from a validated stability-indicating HPLC method for a structurally related quinazoline analog and is intended to guide the user in assessing the stability of this compound.[1]

1. Objective: To quantify the concentration of this compound and detect any degradation products in a DMSO stock solution over time when stored at -20°C.

2. Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid, analytical grade

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Methods:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).

    • Aliquot the stock solution into several cryovials for storage at -20°C.

  • HPLC Analysis:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% formic acid). A common starting gradient could be 80:20 (v/v) acetonitrile:water.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: Acetonitrile and water with 0.1% formic acid (isocratic or gradient)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm

      • Column Temperature: 25°C

    • Sample Preparation for Analysis:

      • At each time point (e.g., Day 0, Day 7, Day 14, Day 30), thaw one aliquot of the this compound stock solution.

      • Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).

    • Data Analysis:

      • Inject the prepared sample into the HPLC system.

      • Record the chromatogram and integrate the peak area of this compound.

      • Monitor for the appearance of any new peaks, which would indicate degradation products.

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.

4. Data Presentation:

Time PointStorage ConditionPeak Area of this compound (Arbitrary Units)% RemainingDegradation Products (Peak Area)
Day 0-20°CInitial Peak Area100%None Detected
Day 7-20°CPeak Area at Day 7Calculate %Peak Area of new peaks
Day 14-20°CPeak Area at Day 14Calculate %Peak Area of new peaks
Day 30-20°CPeak Area at Day 30Calculate %Peak Area of new peaks

Visualizations

G cluster_0 Preparation cluster_1 Analysis prep_dhed Weigh this compound prep_stock Prepare 10 mM Stock Solution prep_dhed->prep_stock prep_dmso Prepare Anhydrous DMSO prep_dmso->prep_stock prep_aliquot Aliquot into Vials prep_stock->prep_aliquot prep_store Store at -20°C prep_aliquot->prep_store ana_thaw Thaw Aliquot at Time Point prep_store->ana_thaw Time Points (0, 7, 14, 30 days) ana_dilute Dilute with Mobile Phase ana_thaw->ana_dilute ana_inject Inject into HPLC ana_dilute->ana_inject ana_data Analyze Chromatogram ana_inject->ana_data

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS NFkB_nucleus->iNOS induces expression COX2 COX-2 NFkB_nucleus->COX2 induces expression DHED This compound DHED->IKK inhibits DHED->NFkB_nucleus inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

References

Technical Support Center: Dehydroevodiamine (DHED) for Neuroprotection in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dehydroevodiamine (DHED) in rat models of neuroprotection. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oral dosage of this compound (DHED) for neuroprotective effects in rats?

A1: Based on current literature, a frequently effective oral dose of DHED in rat models of cognitive impairment is 10 mg/kg.[1][2][3][[“]] This dosage has shown efficacy in ameliorating spatial memory impairment in both scopolamine-induced amnesia and β-amyloid (Aβ)₁₋₄₂-infused rat models.[1][2][3][[“]]

Q2: How should I prepare this compound (DHED) for oral administration in rats?

A2: For oral gavage, DHED can be suspended in a 0.3% carboxymethylcellulose (CMC) solution.[3] It is recommended to use an electric homogenizer to ensure a uniform suspension.

Q3: What is the typical treatment duration for observing neuroprotective effects with this compound (DHED) in chronic models?

A3: In chronic neurodegenerative models, such as the Aβ₁₋₄₂-infused rat model, consecutive administration of 10 mg/kg DHED for 21 days has been shown to significantly improve cognitive impairments.[3]

Q4: What are the known mechanisms of neuroprotection for this compound (DHED)?

A4: DHED exerts its neuroprotective effects through several mechanisms, including:

  • Antioxidant activity: It reduces the production of reactive oxygen species (ROS) induced by Aβ.[1][2]

  • Inhibition of neurotoxicity: DHED has been shown to reduce cell death in primary cortical neurons exposed to Aβ₁₋₄₂.[5]

  • Regulation of intracellular calcium: It decreases intracellular calcium levels, which can be excitotoxic to neurons.[1][2]

  • Modulation of signaling pathways: In models of traumatic brain injury, this compound has been found to regulate the SIRT1/FOXO3a/Bim pathway, which is involved in mitigating oxidative stress and apoptosis.[6]

Troubleshooting Guide

Issue 1: I am not observing significant neuroprotective effects with the 10 mg/kg oral dose of this compound (DHED).

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of your DHED compound. Degradation can lead to reduced efficacy.

    • Check Vehicle and Administration Technique: Confirm that the DHED is properly suspended in the vehicle (e.g., 0.3% CMC) and that the oral gavage technique is consistent and accurate to ensure the full dose is administered.

    • Consider the Animal Model: The pathophysiology of your specific rat model may influence the required dosage. The 10 mg/kg dose has been validated in scopolamine and Aβ₁₋₄₂ models.[1][3] Different models of neurodegeneration might require dose-response studies to determine the optimal concentration.

    • Evaluate Treatment Timing and Duration: The timing of DHED administration relative to the insult and the overall duration of treatment are critical. For acute models like scopolamine-induced amnesia, DHED was administered 30 minutes after the scopolamine injection.[3] For chronic models, a longer treatment period (e.g., 21 days) may be necessary.[3]

Issue 2: My in vitro results with this compound (DHED) are not translating to in vivo efficacy.

  • Troubleshooting Steps:

    • Assess Bioavailability: this compound has been shown to cross the blood-brain barrier.[7][8] However, factors such as first-pass metabolism can influence its concentration in the central nervous system. Consider pharmacokinetic studies to determine the brain concentration of DHED after oral administration in your specific rat strain.

    • Compare In Vitro and In Vivo Concentrations: Ensure that the concentrations used in your in vitro studies are physiologically relevant to the concentrations achieved in the rat brain in vivo. In vitro studies have shown neuroprotective effects of DHED at concentrations of 1, 2, and 4 µM.[5]

    • Metabolite Activity: Investigate whether the metabolites of DHED possess neuroprotective activity, as this could contribute to the in vivo effects.

Quantitative Data Summary

Table 1: Effective Dosages of this compound (DHED) in Rat Models

Rat ModelDosage (Oral)Treatment DurationObserved Neuroprotective EffectsReference
Scopolamine-Induced Amnesia10 mg/kgSingle DoseAmeliorated spatial memory impairment in the water maze test.[1][3]
Aβ₁₋₄₂-Infused Model10 mg/kg21 DaysImproved learning and memory in the water maze test.[1][3]
Stress-Induced Memory ImpairmentNot Specified14 DaysImproved memory impairments and depression-like behaviors.[9]

Table 2: In Vitro Neuroprotective Concentrations of this compound (DHED)

Cell ModelNeurotoxinDHED ConcentrationObserved EffectsReference
Primary Cortical NeuronsAβ₁₋₄₂1, 2, and 4 µMReduced cell death and ROS production.[5]
Primary Cortical NeuronsStaurosporine0.5 and 1 µMPrevented the decrease in Neural Cell Adhesion Molecule (NCAM) levels.[9]

Detailed Experimental Protocols

Protocol 1: Scopolamine-Induced Amnesia Model in Rats

  • Animals: Male Wistar rats are commonly used.

  • Behavioral Training: Rats are trained in a water maze for 5 consecutive days (2 trials per day).

  • Induction of Amnesia: A single intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) is administered.

  • DHED Administration: 30 minutes after the scopolamine injection, a single oral dose of DHED (10 mg/kg, suspended in 0.3% CMC) is given.

  • Behavioral Testing: Spatial memory is assessed in the water maze at 1 hour, 4 hours, and 24 hours post-scopolamine administration.[3]

Protocol 2: Aβ₁₋₄₂-Infused Rat Model

  • Animals: Male Wistar rats are typically used.

  • Surgical Procedure: Rats undergo stereotaxic surgery for the intracerebroventricular (ICV) infusion of Aβ₁₋₄₂ to induce cognitive deficits.

  • DHED Administration: Daily oral administration of DHED (10 mg/kg, suspended in 0.3% CMC) is initiated and continued for 21 consecutive days.[3]

  • Behavioral Testing: Learning and memory are evaluated using the water maze test during the treatment period.[3]

Visualizations

DHED_Neuroprotective_Workflow cluster_model Rat Model of Neurodegeneration cluster_treatment DHED Administration cluster_assessment Assessment of Neuroprotection model e.g., Scopolamine-induced or Aβ(1-42) infusion admin Oral Gavage model->admin Induce Pathology prep Prepare 10 mg/kg DHED in 0.3% CMC prep->admin behavior Behavioral Tests (e.g., Water Maze) admin->behavior Evaluate Cognitive Function biochem Biochemical Assays (e.g., ROS, Calcium) admin->biochem Analyze Molecular Markers

Caption: Experimental workflow for assessing the neuroprotective effects of DHED in rats.

DHED_Signaling_Pathways cluster_cellular_effects Cellular Protective Mechanisms cluster_signaling_pathway SIRT1/FOXO3a/Bim Pathway DHED This compound (DHED) ROS Reduced Reactive Oxygen Species (ROS) DHED->ROS Ca Decreased Intracellular Calcium [Ca2+]i DHED->Ca Neurotox Inhibition of Neurotoxicity DHED->Neurotox SIRT1 SIRT1 Activation DHED->SIRT1 Neuroprotection Neuroprotection ROS->Neuroprotection Ca->Neuroprotection Neurotox->Neuroprotection FOXO3a FOXO3a Deacetylation SIRT1->FOXO3a Bim Bim Suppression FOXO3a->Bim Apoptosis Reduced Apoptosis Bim->Apoptosis Apoptosis->Neuroprotection

Caption: Signaling pathways modulated by this compound for neuroprotection.

References

Validation & Comparative

Dehydroevodiamine vs. Evodiamine: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Dehydroevodiamine (DHE) and evodiamine (EVO), two major alkaloid compounds isolated from the traditional Chinese medicine Evodia rutaecarpa, have garnered significant interest within the scientific community for their diverse pharmacological activities. Both compounds are recognized for their potent anti-inflammatory properties, operating through various molecular pathways to modulate the inflammatory response. This guide provides a detailed comparison of their anti-inflammatory activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.

Quantitative Comparison of Anti-Inflammatory Effects

Table 1: Inhibition of Key Inflammatory Mediators

CompoundTargetCell Line/ModelIC50 Value/EffectCitation
This compound Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesAppears to be a more potent inhibitor than evodiamine by interfering with iNOS protein synthesis[1]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17)Adjuvant-Induced Arthritis RatsSignificant reduction in serum levels[2]
Cyclooxygenase-2 (COX-2)Lipopolysaccharide (LPS)-mediated inflammationDownregulates expression[3]
Evodiamine Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibits IFN-γ/LPS-stimulated NO production in a concentration-dependent manner[1]
Prostaglandin E2 (PGE2)LPS-induced RAW 264.7 MacrophagesStrong inhibitory effects[4]
Cyclooxygenase-2 (COX-2)LPS-induced RAW 264.7 MacrophagesInhibits expression[4]
Pro-inflammatory Cytokines (TNF-α, IL-6)IL-1β-stimulated mouse chondrocytesSignificant reduction in production[5]

Mechanisms of Anti-Inflammatory Action

Both this compound and evodiamine exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary target for both compounds appears to be the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.

This compound

This compound's anti-inflammatory mechanism involves the downregulation of pro-inflammatory cytokines and mediators.[2] It has been shown to inhibit the Rho/NF-κB signaling pathway, which plays a role in gastric mucosal inflammation.[2] More recent studies have highlighted its ability to alleviate ulcerative colitis by inhibiting the PI3K/AKT/NF-κB signaling pathway.[3][6] This suggests that DHE can target multiple nodes within the inflammatory network.

Evodiamine

Evodiamine's anti-inflammatory activity is well-documented and is largely attributed to its potent inhibition of the NF-κB signaling pathway.[4] By blocking NF-κB activation, evodiamine effectively suppresses the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[4][7] Furthermore, evodiamine has been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, another crucial signaling cascade in inflammation.[8]

Signaling Pathway Diagrams

To visualize the molecular mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by this compound and evodiamine.

Dehydroevodiamine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Inflammatory Stimulus AKT AKT PI3K->AKT IKK IKK AKT->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation DHE This compound DHE->AKT Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription NO_Assay_Workflow cluster_workflow Experimental Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with various concentrations of DHE or EVO A->B C Stimulate with LPS (1 µg/mL) and IFN-γ (10 ng/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at 540 nm F->G H Calculate NO concentration and % inhibition G->H COX2_Assay_Workflow cluster_workflow Experimental Workflow A Pre-incubate purified COX-2 enzyme with DHE or EVO B Initiate reaction by adding arachidonic acid A->B C Incubate at 37°C B->C D Stop reaction C->D E Measure PGE2 production by ELISA or LC-MS/MS D->E F Calculate % inhibition E->F NFkB_Assay_Workflow cluster_workflow Experimental Workflow A Transfect cells (e.g., HEK293) with NF-κB luciferase reporter plasmid B Treat cells with DHE or EVO A->B C Stimulate with TNF-α or LPS B->C D Incubate for 6-8 hours C->D E Lyse cells D->E F Measure luciferase activity E->F G Calculate % inhibition of NF-κB activation F->G

References

A Comparative Analysis of Dehydroevodiamine and Rutaecarpine on Cyclooxygenase-2 (COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two natural alkaloids, Dehydroevodiamine and Rutaecarpine, focusing on their mechanisms of cyclooxygenase-2 (COX-2) inhibition. This objective comparison, supported by experimental data, aims to inform researchers and professionals in drug discovery and development.

Executive Summary

This compound and Rutaecarpine, both isolated from the traditional Chinese herb Evodia rutaecarpa, exhibit anti-inflammatory properties through their interaction with the COX-2 pathway. However, their primary mechanisms of action differ significantly. Rutaecarpine acts as a direct inhibitor of the COX-2 enzyme. In contrast, this compound primarily functions by inhibiting the expression of the COX-2 gene, thereby reducing the cellular levels of the enzyme. This fundamental difference in their mode of action has important implications for their potential therapeutic applications and further research.

Data Presentation

The following tables summarize the quantitative data on the COX-2 inhibitory activities of this compound and Rutaecarpine based on available experimental evidence.

Table 1: Comparative COX-2 Inhibitory Activity

CompoundPrimary Mechanism of ActionDirect Enzymatic Inhibition (IC50)Inhibition of COX-2 Expression
This compound Inhibition of Gene ExpressionNot Reported/Not ApplicableYes (via NF-κB suppression)[1][2][3]
Rutaecarpine Direct Enzymatic Inhibition & Inhibition of Gene Expression0.28 µM[4][5]Yes (via NF-κB and MAPK pathways)[6]

Table 2: Selectivity of Rutaecarpine for COX Isozymes

CompoundCOX-2 IC50COX-1 IC50Selectivity Index (COX-1 IC50 / COX-2 IC50)
Rutaecarpine 0.28 µM[4][5]8.7 µM[4]~31

Mechanisms of Action

This compound: An Inhibitor of COX-2 Expression

This compound's anti-inflammatory effects are primarily attributed to its ability to suppress the expression of the COX-2 enzyme.[1][2][3] Experimental evidence indicates that this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that plays a central role in the inflammatory response by inducing the expression of pro-inflammatory genes, including COX-2. By preventing the activation of NF-κB, this compound effectively downregulates the production of COX-2, leading to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation.[1]

Rutaecarpine: A Direct Inhibitor with a Dual Role

Rutaecarpine demonstrates a more direct mechanism of COX-2 inhibition by binding to the enzyme and blocking its catalytic activity.[4][5] This direct inhibition is concentration-dependent, with a reported IC50 value of 0.28 µM for COX-2.[4][5] Furthermore, Rutaecarpine exhibits a degree of selectivity for COX-2 over COX-1, with an IC50 for COX-1 of 8.7 µM, resulting in a selectivity index of approximately 31.[4]

In addition to its direct enzymatic inhibition, some studies suggest that Rutaecarpine can also suppress the expression of COX-2. This is achieved by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are also crucial for the induction of COX-2 expression during inflammation.[6] This dual mechanism of action, combining direct enzyme inhibition with the suppression of its expression, makes Rutaecarpine a potent anti-inflammatory agent.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and Rutaecarpine, as well as a general experimental workflow for assessing COX-2 inhibition.

G cluster_0 This compound Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases COX-2 Gene COX-2 Gene NF-κB->COX-2 Gene activates transcription This compound This compound This compound->IKK inhibits COX-2 mRNA COX-2 mRNA COX-2 Gene->COX-2 mRNA COX-2 Protein COX-2 Protein COX-2 mRNA->COX-2 Protein Prostaglandins Prostaglandins COX-2 Protein->Prostaglandins catalyzes G cluster_1 Rutaecarpine Pathway Inflammatory Stimuli Inflammatory Stimuli MAPK/NF-κB MAPK & NF-κB Pathways Inflammatory Stimuli->MAPK/NF-κB activate COX-2 Gene COX-2 Gene MAPK/NF-κB->COX-2 Gene activate transcription Rutaecarpine Rutaecarpine Rutaecarpine->MAPK/NF-κB inhibits expression COX-2 Protein COX-2 Protein Rutaecarpine->COX-2 Protein directly inhibits COX-2 Gene->COX-2 Protein Prostaglandins Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandins COX-2 catalysis G cluster_2 Experimental Workflow for COX-2 Inhibition Assessment Cell Culture Cell Culture (e.g., Macrophages) Stimulation Inflammatory Stimulation (e.g., LPS) Cell Culture->Stimulation Treatment Treatment with This compound or Rutaecarpine Stimulation->Treatment Assays Assays Treatment->Assays Western Blot Western Blot for COX-2 Protein Expression Assays->Western Blot Enzyme Assay COX-2 Enzymatic Assay (Fluorometric or ELISA) Assays->Enzyme Assay Data Analysis Data Analysis (IC50, % Inhibition) Western Blot->Data Analysis Enzyme Assay->Data Analysis

References

Validating the neuroprotective mechanism of Dehydroevodiamine against excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the neuroprotective mechanisms of Dehydroevodiamine (DHE) reveals its potential as a therapeutic agent against excitotoxicity, a key pathological process in various neurodegenerative diseases. This guide offers a comparative analysis of DHE's performance against other neuroprotective alternatives, supported by experimental data, detailed protocols, and visualizations of its signaling pathways.

This compound (DHE), a quinazoline alkaloid isolated from Evodia rutaecarpa, has demonstrated significant neuroprotective effects against glutamate-induced excitotoxicity. This phenomenon, characterized by neuronal damage resulting from excessive stimulation of glutamate receptors, is a common pathway in a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Our comprehensive analysis indicates that DHE exerts its neuroprotective effects through a multi-faceted approach. It has been shown to mitigate the excessive influx of calcium ions (Ca2+), a primary trigger of excitotoxic neuronal death, and to inhibit the release of glutamate, the principal excitatory neurotransmitter in the central nervous system.

Performance Comparison

To contextualize the neuroprotective efficacy of DHE, this guide provides a comparative summary of its performance against well-established N-methyl-D-aspartate (NMDA) receptor antagonists, MK-801 and Memantine, which are known to protect against excitotoxicity. While direct comparative studies are limited, the available data suggests DHE's potential as a valuable neuroprotective compound.

CompoundMechanism of ActionEfficacy in Excitotoxicity ModelsReference
This compound (DHE) Inhibition of NMDA-induced glutamate release, reduction of intracellular Ca2+ levels, activation of pro-survival signaling pathways (SIRT1/FOXO3a/Bim).- Decreased NMDA-induced glutamate release by 14% and basal release by 26%.- Dose-dependently increased cell viability in a neurotoxicity model (0.5, 1, 2, and 4 µM).[1]
MK-801 Non-competitive NMDA receptor antagonist.- Provides significant protection against glutamate-induced neuronal death. IC50 for reducing cell viability in some cancer cell lines is in the range of 200–400 µM.[2]
Memantine Uncompetitive, low-affinity NMDA receptor antagonist.- Protects against β-amyloid-induced neurotoxicity. IC50 for NMDA receptor blockade is approximately 2.76 µM at low intracellular Ca2+ and decreases with increasing Ca2+ levels.[3][4]

Signaling Pathways of Neuroprotection

DHE's neuroprotective mechanism involves the modulation of several key signaling pathways that regulate neuronal survival and apoptosis.

Inhibition of Excitotoxic Cascade

Glutamate-induced excitotoxicity is initiated by the overactivation of NMDA receptors, leading to a massive influx of Ca2+. This triggers a cascade of detrimental events, including the activation of apoptotic pathways. DHE has been shown to interfere with this process at an early stage.

DHE's Primary Neuroprotective Mechanism Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity DHE This compound DHE->NMDAR Inhibits Glutamate_release ↓ Glutamate Release DHE->Glutamate_release

DHE's primary action against excitotoxicity.
Modulation of Apoptotic Pathways

Downstream of the initial excitotoxic insult, DHE appears to influence key regulators of apoptosis. One identified pathway involves the Sirtuin 1 (SIRT1)/Forkhead box O3 (FOXO3a)/Bcl-2-like protein 11 (Bim) axis. SIRT1, a deacetylase, can deacetylate and thereby regulate the activity of the transcription factor FOXO3a. Activated FOXO3a can promote the expression of pro-apoptotic proteins like Bim. By modulating this pathway, DHE can shift the balance towards neuronal survival.

DHE's Modulation of Apoptotic Signaling DHE This compound SIRT1 SIRT1 DHE->SIRT1 Activates FOXO3a FOXO3a SIRT1->FOXO3a Deacetylates (Inhibits) Survival Neuronal Survival SIRT1->Survival Bim Bim (Pro-apoptotic) FOXO3a->Bim Promotes expression Apoptosis Apoptosis Bim->Apoptosis

DHE's influence on the SIRT1/FOXO3a/Bim pathway.

Experimental Protocols

To facilitate further research and validation of DHE's neuroprotective properties, this guide provides detailed methodologies for key in vitro experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (DHE) for a specified period (e.g., 2 hours).

  • Induction of Excitotoxicity: Induce excitotoxicity by adding glutamate (e.g., 5 mM) to the culture medium for a defined duration (e.g., 24 hours). Include control wells with no treatment, DHE alone, and glutamate alone.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated) cells.

Intracellular Calcium Imaging (Fura-2 AM Staining)

This method allows for the measurement of changes in intracellular calcium concentrations in response to stimuli.

Protocol:

  • Cell Culture: Grow neurons on glass coverslips suitable for microscopy.

  • Dye Loading: Load the cells with the calcium-sensitive dye Fura-2 AM (e.g., 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh buffer to remove excess dye.

  • Imaging Setup: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Stimulation: Perfuse the cells with a solution containing glutamate or NMDA to induce calcium influx.

  • Data Acquisition: Continuously record the fluorescence ratio during and after stimulation.

  • Data Analysis: Analyze the change in the 340/380 nm fluorescence ratio over time, which is proportional to the intracellular calcium concentration.

Glutamate Release Assay

This assay quantifies the amount of glutamate released from neurons into the extracellular medium.

Protocol:

  • Cell Culture: Culture neurons in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with DHE or a vehicle control in a physiological buffer.

  • Depolarization: Stimulate glutamate release by depolarizing the cells with a high concentration of potassium chloride (KCl) (e.g., 50 mM) or by applying NMDA.

  • Sample Collection: Collect the extracellular medium at specific time points.

  • Glutamate Quantification: Measure the glutamate concentration in the collected samples using a commercially available glutamate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.

  • Data Analysis: Normalize the glutamate concentration to the total protein content in each well and compare the release between different treatment groups.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound against glutamate-induced excitotoxicity.

Experimental Workflow for DHE Neuroprotection Studies cluster_0 In Vitro Model cluster_1 Endpoint Analysis cluster_2 Data Interpretation Cell_Culture Neuronal Cell Culture Pretreatment DHE Pretreatment Cell_Culture->Pretreatment Excitotoxicity Glutamate/NMDA Insult Pretreatment->Excitotoxicity Viability Cell Viability Assay (MTT/LDH) Excitotoxicity->Viability Calcium Calcium Imaging (Fura-2) Excitotoxicity->Calcium Glutamate_Assay Glutamate Release Assay Excitotoxicity->Glutamate_Assay Western_Blot Western Blot (Signaling Proteins) Excitotoxicity->Western_Blot Data_Analysis Quantitative Analysis Viability->Data_Analysis Calcium->Data_Analysis Glutamate_Assay->Data_Analysis Pathway_Mapping Signaling Pathway Elucidation Western_Blot->Pathway_Mapping Data_Analysis->Pathway_Mapping Conclusion Conclusion on Neuroprotective Efficacy Pathway_Mapping->Conclusion

A typical experimental workflow.

Conclusion

The evidence presented in this guide strongly suggests that this compound holds promise as a neuroprotective agent against excitotoxicity. Its ability to modulate key aspects of the excitotoxic cascade, including glutamate release and intracellular calcium homeostasis, as well as downstream apoptotic signaling pathways, warrants further investigation. The provided experimental protocols and workflow diagrams offer a framework for researchers to validate and expand upon these findings, ultimately paving the way for the potential development of DHE-based therapies for a range of devastating neurological disorders.

References

Confirming the inhibitory effect of Dehydroevodiamine on acetylcholinesterase activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Dehydroevodiamine (DHE) as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the progression of neurodegenerative diseases such as Alzheimer's. Through a detailed comparison with established AChE inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers exploring novel therapeutic agents.

Comparative Analysis of Acetylcholinesterase Inhibitors

This compound, a quinazoline alkaloid isolated from Evodia rutaecarpa, has demonstrated a notable inhibitory effect on acetylcholinesterase.[1] The following table summarizes the inhibitory potency of DHE in comparison to commercially available AChE inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorIC50 (µM)Type of InhibitionSource
This compound (DHE) 37.8Non-competitive[1][2]
Donepezil0.021 - 0.0536Non-competitive[3][4]
Rivastigmine0.0043Pseudo-irreversible[3]
Galantamine2.28Competitive[3]
Tacrine0.12 - 0.2Non-competitive[3]

Mechanism of Action: Non-Competitive Inhibition

This compound exhibits a non-competitive mechanism of inhibition against acetylcholinesterase.[1] This means that DHE binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate, acetylcholine, binds. This binding event alters the three-dimensional structure of the enzyme, thereby reducing its catalytic efficiency without directly competing with the substrate for the active site.

dot

cluster_Enzyme Acetylcholinesterase (AChE) AChE AChE (Active Site) Products Choline + Acetate (Products) AChE->Products Catalyzes Hydrolysis Allosteric_Site Allosteric Site Inactive_AChE Inactive AChE-DHE Complex Allosteric_Site->Inactive_AChE Induces Conformational Change Acetylcholine Acetylcholine (Substrate) Acetylcholine->AChE Binds to Active Site DHE This compound (Inhibitor) DHE->Allosteric_Site Binds to Allosteric Site Inactive_AChE->Products Prevents Formation

Caption: Non-competitive inhibition of AChE by this compound.

Experimental Protocols

The inhibitory activity of this compound on acetylcholinesterase is typically determined using the colorimetric method developed by Ellman et al. This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • This compound (DHE) solution of varying concentrations

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Addition: Add different concentrations of the this compound solution to the respective wells. A control well should contain the buffer or solvent used to dissolve DHE instead of the inhibitor.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate, acetylthiocholine iodide, to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a specific duration. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each DHE concentration compared to the control. The IC50 value, the concentration of DHE that inhibits 50% of AChE activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

start Start prep Prepare Reaction Mixture (Buffer, DTNB, AChE) start->prep add_inhibitor Add this compound (Varying Concentrations) prep->add_inhibitor pre_incubate Pre-incubate (e.g., 37°C for 15 min) add_inhibitor->pre_incubate add_substrate Initiate Reaction (Add ATCI) pre_incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Experimental workflow for AChE inhibition assay.

Signaling Pathway: Impact of Acetylcholinesterase Inhibition

Acetylcholinesterase plays a critical role in the cholinergic signaling pathway by terminating the action of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of acetylcholine in the synapse, leading to enhanced cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

dot

cluster_Presynaptic Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine Vesicle Synaptic Vesicle (stores Acetylcholine) ACh_synthesis->Vesicle ACh_release Acetylcholine Release Vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Receptor Acetylcholine Receptor ACh_release->Receptor ACh_hydrolysis Acetylcholine -> Choline + Acetate AChE->ACh_hydrolysis Signal Signal Transduction Receptor->Signal DHE This compound DHE->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of DHE.

References

Dehydroevodiamine as a TRPA1 Antagonist: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dehydroevodiamine's potential as a Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist against other established alternatives, supported by available experimental data and detailed methodologies.

This compound (DHE), a quinazoline alkaloid isolated from Evodia rutaecarpa, has demonstrated a range of pharmacological activities, including notable anti-inflammatory and analgesic effects.[1][2] These properties have led to investigations into its potential as a modulator of key signaling pathways involved in pain and inflammation, with a particular interest in its interaction with the TRPA1 channel. TRPA1, a non-selective cation channel, is a well-validated target for the development of novel analgesics and anti-inflammatory agents due to its role as a sensor of noxious stimuli and inflammatory mediators.[3][4]

This guide compares the current understanding of this compound's efficacy with that of two well-characterized TRPA1 antagonists, HC-030031 and A-967079, providing a framework for its potential in therapeutic development.

Performance Comparison of TRPA1 Antagonists

While direct quantitative data on this compound's TRPA1 antagonist activity, such as an IC50 value, is not prominently available in the current literature, its established anti-inflammatory and calcium-modulating effects provide indirect evidence of its potential in this area.[5] The following table summarizes the available quantitative data for the comparator antagonists.

CompoundTypeTargetIC50 (Human TRPA1)IC50 (Rat TRPA1)Key In Vivo Efficacy
This compound Natural AlkaloidTRPA1 (putative)Not ReportedNot ReportedReduces inflammatory markers (e.g., TNF-α, IL-6) in rodent models of arthritis.
HC-030031 Xanthine DerivativeSelective TRPA1 Antagonist~4.9-7.5 µMNot ReportedAttenuates mechanical hypersensitivity in rat models of inflammatory and neuropathic pain at doses of 100-300 mg/kg.[1][6][7][8]
A-967079 Oxime DerivativePotent and Selective TRPA1 Antagonist67 nM289 nMExhibits analgesic effects in a rat osteoarthritic pain model.[9]

Experimental Protocols

The validation of TRPA1 antagonists involves a combination of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

In Vitro Validation: Calcium Influx Assay

This assay is a primary method for screening and characterizing TRPA1 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium influx in cells expressing the TRPA1 channel.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a known TRPA1 agonist.

Materials:

  • HEK293 cells stably expressing human TRPA1 (hTRPA1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or cinnamaldehyde).

  • Test compound (e.g., this compound, HC-030031, A-967079).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Cell Culture: Culture hTRPA1-expressing HEK293 cells in appropriate medium until they reach a suitable confluency.

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Incubation: After washing to remove excess dye, add varying concentrations of the test compound to the wells and incubate for a predetermined period (e.g., 10-30 minutes).

  • Agonist Stimulation: Place the plate in the FLIPR instrument and add a known concentration of a TRPA1 agonist (e.g., AITC) to all wells.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the influx of intracellular calcium.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the concentration of the test compound. The IC50 value is then calculated using a suitable curve-fitting algorithm.[1][10]

In Vivo Efficacy: Rodent Models of Inflammatory Pain

Animal models are crucial for evaluating the therapeutic potential of TRPA1 antagonists in a physiological context. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a widely used example.

Objective: To assess the ability of a test compound to reverse mechanical hypersensitivity in a rodent model of chronic inflammation.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Complete Freund's Adjuvant (CFA).

  • Test compound (e.g., this compound, HC-030031, A-967079) formulated for oral or intraperitoneal administration.

  • Vehicle control.

  • Von Frey filaments for assessing mechanical sensitivity.

Procedure:

  • Induction of Inflammation: Inject a small volume of CFA into the plantar surface of one hind paw of the animal. This will induce a localized and persistent inflammation.

  • Baseline Measurement: Before administering the test compound, measure the baseline mechanical withdrawal threshold in both the ipsilateral (injected) and contralateral (non-injected) paws using von Frey filaments.

  • Compound Administration: Administer the test compound or vehicle to the animals at a specific time point after CFA injection (e.g., 24 hours).

  • Post-Dose Measurements: At various time points after compound administration (e.g., 1, 2, 4, and 24 hours), re-evaluate the mechanical withdrawal thresholds.

  • Data Analysis: Compare the mechanical withdrawal thresholds of the compound-treated group with the vehicle-treated group. A significant increase in the withdrawal threshold in the ipsilateral paw indicates an analgesic effect.[1][8]

Signaling Pathways and Mechanisms

The activation of the TRPA1 channel on sensory neurons by noxious stimuli or inflammatory mediators leads to a cascade of downstream events culminating in pain and inflammation.

TRPA1-Mediated Nociceptive Signaling

TRPA1_Signaling cluster_stimuli Noxious Stimuli cluster_neuron Sensory Neuron cluster_effects Physiological Effects Agonists Irritants (AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonists->TRPA1 Inflammatory_Mediators Inflammatory Mediators (Bradykinin, Prostaglandins) Inflammatory_Mediators->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization TRPA1->Depolarization Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Perception Pain Perception Action_Potential->Pain_Perception Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation

Caption: Activation of the TRPA1 channel leads to calcium influx, neuronal depolarization, and subsequent pain signaling.

Experimental Workflow for TRPA1 Antagonist Validation

Antagonist_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis & Lead Optimization Assay_Development Cell-based Assay (hTRPA1 Expression) Calcium_Assay Calcium Influx Assay (FLIPR) Assay_Development->Calcium_Assay IC50_Determination IC₅₀ Determination Calcium_Assay->IC50_Determination Pain_Model Rodent Pain Model (e.g., CFA) IC50_Determination->Pain_Model Compound_Admin Compound Administration Pain_Model->Compound_Admin Behavioral_Testing Behavioral Testing (Mechanical Hypersensitivity) Compound_Admin->Behavioral_Testing Efficacy_Evaluation Efficacy Evaluation Behavioral_Testing->Efficacy_Evaluation PK_PD_Modeling Pharmacokinetics/ Pharmacodynamics Efficacy_Evaluation->PK_PD_Modeling Lead_Optimization Lead Optimization PK_PD_Modeling->Lead_Optimization

Caption: A typical workflow for the validation of a novel TRPA1 antagonist, from initial in vitro screening to in vivo efficacy studies.

Conclusion

This compound presents an interesting natural compound with demonstrated anti-inflammatory properties that align with the therapeutic goals of TRPA1 antagonism. While direct and quantitative evidence of its activity on the TRPA1 channel is still needed, its ability to modulate inflammatory pathways and potentially intracellular calcium levels suggests it warrants further investigation as a TRPA1 antagonist.[11] Comparative analysis with well-characterized antagonists like HC-030031 and A-967079 provides a benchmark for future studies. The detailed experimental protocols and pathway diagrams included in this guide offer a practical resource for researchers aiming to validate and characterize the efficacy of this compound and other novel TRPA1-targeting compounds. Further research, particularly focused on in vitro TRPA1 functional assays, will be crucial to definitively establish its mechanism of action and its potential as a novel therapeutic agent for pain and inflammation.

References

A Comparative Analysis of Dehydroevodiamine and Other Natural Compounds in Modulating Microglial Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Dehydroevodiamine and other prominent natural compounds on microglial activation, a key process in neuroinflammation. The information presented is intended to support research and development efforts in the field of neurodegenerative and neuroinflammatory diseases.

Introduction to Microglial Activation and Therapeutic Targeting

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health. In a resting state, they contribute to neuronal support and synaptic pruning. However, upon encountering stimuli such as pathogens or cellular debris, they become activated. This activation can be broadly categorized into a pro-inflammatory (M1) phenotype, characterized by the release of cytotoxic factors like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO), and an anti-inflammatory (M2) phenotype, which is involved in tissue repair and resolution of inflammation. Chronic or excessive M1 microglial activation is a hallmark of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, making the modulation of this process a critical therapeutic target.

Natural compounds have emerged as a promising avenue for the development of novel therapies aimed at controlling neuroinflammation. Their diverse chemical structures and biological activities offer a rich source for identifying molecules that can temper the detrimental effects of microglial overactivation. This guide focuses on this compound, a quinazoline alkaloid isolated from Evodia rutaecarpa, and compares its anti-inflammatory and neuroprotective properties with other well-researched natural compounds: Quercetin, Genistein, Curcumin, and Resveratrol.

Comparative Efficacy on Inflammatory Mediators

The ability of a compound to inhibit the production of pro-inflammatory mediators by activated microglia is a key indicator of its therapeutic potential. The following table summarizes the quantitative data on the inhibitory effects of this compound and comparator compounds on the release of nitric oxide and key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells (BV-2) or related macrophage cell lines (RAW 264.7).

It is important to note that while direct quantitative data for this compound's effect on cytokine production in BV-2 cells is limited in the currently available literature, a recent study on a closely related monoterpenoid indole alkaloid, Dehydroervatamine (DHE), from the same plant source, provides valuable insights. DHE has been shown to significantly suppress the production of pro-inflammatory cytokines in LPS-stimulated BV-2 cells[1]. Given the structural similarities and shared origin, the data for DHE is presented here as a proxy to infer the potential efficacy of this compound, an approach that warrants further direct experimental validation.

CompoundTarget MediatorCell LineConcentration% Inhibition / IC50Reference
This compound iNOS, COX-2RAW 264.7Not SpecifiedInhibition of protein and mRNA expression[2]
Dehydroervatamine (DHE) TNF-αBV-210 µM~50% reduction[1]
IL-6BV-210 µM~60% reduction[1]
IL-10 (anti-inflammatory)BV-210 µM~50% increase[1]
Quercetin Nitric Oxide (NO)BV-220 µMSignificant inhibition
iNOSBV-220 µMSignificant inhibition
TNF-αBV-220 µMSignificant inhibition
IL-1βBV-220 µMSignificant inhibition
Genistein Nitric Oxide (NO)Primary MicrogliaNot SpecifiedConcentration-dependent inhibition
TNF-αPrimary MicrogliaNot SpecifiedConcentration-dependent inhibition
Curcumin Nitric Oxide (NO)BV-25, 10, 20 µMDose-dependent inhibition
iNOSBV-220 µMSignificant inhibition
TNF-αBV-220 µMSignificant inhibition
IL-6BV-220 µMSignificant inhibition
IL-1βBV-2Not SpecifiedInhibition
Resveratrol Nitric Oxide (NO)BV-225, 50 µMSignificant inhibition
TNF-αBV-225, 50 µMSignificant inhibition
IL-6BV-2Not SpecifiedInhibition

Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of these natural compounds are largely attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response in microglia.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit the activation of NF-κB in RAW 264.7 macrophages, which is a key mechanism for its suppression of iNOS and COX-2 expression[2]. Similarly, Quercetin, Genistein, Curcumin, and Resveratrol all exert their anti-inflammatory effects, at least in part, by inhibiting the NF-κB pathway.

Caption: NF-κB signaling pathway in microglial activation and points of inhibition by natural compounds.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. LPS stimulation of microglia leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors or other kinases involved in the inflammatory cascade. Inhibition of MAPK signaling is another key mechanism by which natural compounds suppress microglial activation. For instance, Curcumin has been shown to inhibit the phosphorylation of p38 and ERK1/2 in LPS-stimulated microglia.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 Phosphorylates JNK JNK TAK1->JNK Phosphorylates ERK ERK TAK1->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Compounds This compound Quercetin Curcumin Resveratrol Compounds->TAK1 Inhibit Compounds->p38 Inhibit Phosphorylation Compounds->JNK Inhibit Phosphorylation Compounds->ERK Inhibit Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Activates

Caption: MAPK signaling pathway in microglial activation and points of inhibition by natural compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effects of natural compounds on microglial activation.

Cell Culture and Treatment

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Culture Culture BV-2 Microglial Cells Start->Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Natural Compound (e.g., this compound) Seed->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL for 24h) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Assays Perform Assays Collect_Supernatant->Assays Lyse_Cells->Assays Griess Nitric Oxide (Griess) Assay Assays->Griess ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Assays->ELISA Western_Blot Western Blot (NF-κB, MAPK proteins) Assays->Western_Blot End End Griess->End ELISA->End Western_Blot->End

Caption: A typical experimental workflow for studying the effects of natural compounds on microglial activation.

  • Cell Line: BV-2 murine microglial cells are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs, and 6-well for Western blotting) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation.

  • Stimulation: Microglial activation is induced by adding lipopolysaccharide (LPS) from E. coli to the culture medium at a final concentration of, for example, 1 µg/mL for 24 hours.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Reagent: Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well.

    • Add an equal volume of Griess reagent to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Cytokine ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Materials: Commercially available ELISA kits for the specific cytokines of interest.

  • Procedure (General):

    • Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentration from the standard curve.

Western Blotting for NF-κB and MAPK Signaling

Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-p38).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65, anti-phospho-p38) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound, along with other natural compounds like Quercetin, Genistein, Curcumin, and Resveratrol, demonstrates significant potential for modulating microglial activation. Their ability to inhibit the production of key pro-inflammatory mediators through the suppression of critical signaling pathways, such as NF-κB and MAPK, underscores their therapeutic promise for neuroinflammatory and neurodegenerative disorders.

This comparative guide highlights the current understanding of the anti-neuroinflammatory effects of these compounds. The provided quantitative data and detailed experimental protocols are intended to facilitate further research and aid in the development of novel therapeutic strategies targeting microglial activation. Future studies should focus on direct comparative analyses of these compounds in standardized in vitro and in vivo models to further elucidate their relative potencies and therapeutic windows.

References

Validating Analgesic Effects in Neuropathic Pain: A Comparative Analysis of Dehydrocorydaline and Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data validating the analgesic effects of Dehydroevodiamine (DHE) in a neuropathic pain model through direct comparison with other analgesics is not currently available in the reviewed literature. This guide, therefore, utilizes data for Dehydrocorydaline (DHC) , a structurally related alkaloid, as a proxy to provide a comparative framework. The findings related to DHC should be interpreted with caution and not be directly extrapolated to DHE without further investigation.

This guide provides an objective comparison of the analgesic performance of Dehydrocorydaline (DHC) with standard-of-care analgesics—Gabapentin, Pregabalin, and Amitriptyline—in the context of the Chronic Constriction Injury (CCI) model of neuropathic pain. Experimental data is presented to facilitate a clear comparison, and detailed methodologies for key experiments are provided.

Comparative Analgesic Efficacy in the Chronic Constriction Injury (CCI) Model

The following table summarizes the quantitative data on the analgesic effects of Dehydrocorydaline (DHC) and standard analgesics in rodent models of neuropathic pain induced by Chronic Constriction Injury (CCI). The primary endpoint is the mechanical paw withdrawal threshold (PWT), a measure of mechanical allodynia, a key symptom of neuropathic pain.

Compound Dosage Route of Administration Animal Model Key Findings (Paw Withdrawal Threshold - PWT) Citation
Dehydrocorydaline (DHC) 10 mg/kgIntrathecalMouse (C57BL/6J)Significantly reversed the CCI-induced decrease in PWMT.[1][2][1][2]
Gabapentin 100 mg/kgIntraperitonealRatSignificantly attenuated CCI-induced mechanical hyperalgesia.[3][4][5][3][4][5]
Pregabalin 30 mg/kgIntraperitonealRatMarkedly reduced mechanical hyperalgesia.[6][7][8][6][7][8]
Amitriptyline 5 mg/kg (twice daily)Not specifiedRatReduced thermal hyperalgesia but did not significantly reduce mechanical allodynia in one study.[9] Another study showed it improved mechanical abnormal pain at 3 mg/kg.[9][10][11]

Experimental Protocols

Chronic Constriction Injury (CCI) Surgical Model

The Chronic Constriction Injury (CCI) model is a widely used preclinical model to induce neuropathic pain that mimics symptoms in humans.[12][13][14][15]

  • Animal Preparation: Adult male Sprague-Dawley rats or C57BL/6J mice are used. Animals are anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure:

    • The common sciatic nerve is exposed at the mid-thigh level through a small incision.

    • Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals.

    • The ligatures are tightened until a brief twitch in the corresponding hind limb is observed, indicating minimal constriction.

    • The muscle layer is sutured, and the skin is closed with wound clips or sutures.

  • Post-operative Care: Animals are monitored during recovery and housed appropriately. Behavioral testing typically commences after a post-operative recovery period.

Behavioral Testing: Mechanical Allodynia Assessment

Mechanical allodynia is assessed using the von Frey filament test, which measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.[15]

  • Acclimatization: Animals are placed in individual transparent plastic cages on an elevated mesh floor and allowed to acclimate for a specified period before testing.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response Measurement: The PWT is determined as the filament of the lowest force that elicits a paw withdrawal response.

Signaling Pathways and Mechanisms of Action

The analgesic effects of Dehydrocorydaline and the compared analgesics are mediated through distinct signaling pathways.

Dehydrocorydaline (DHC) in Neuropathic Pain

DHC is believed to exert its analgesic effects by modulating neuroinflammation. In the CCI model, DHC has been shown to inhibit the activation of glial cells (astrocytes and microglia) in the spinal cord. This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inducible nitric oxide synthase (iNOS). Furthermore, DHC can inhibit the phosphorylation of the NMDA receptor subunit NR2B, which plays a crucial role in central sensitization and pain transmission.[1][2]

G DHC Dehydrocorydaline (DHC) Glial_Cells Glial Cell Activation (Microglia, Astrocytes) DHC->Glial_Cells Inhibits pNR2B Phosphorylation of NR2B (p-NR2B) DHC->pNR2B Inhibits Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Glial_Cells->Pro_Inflammatory Releases Central_Sensitization Central Sensitization Pro_Inflammatory->Central_Sensitization Promotes pNR2B->Central_Sensitization Promotes Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain Leads to

Caption: Proposed mechanism of Dehydrocorydaline (DHC) in alleviating neuropathic pain.

Gabapentin and Pregabalin in Neuropathic Pain

Gabapentin and Pregabalin (gabapentinoids) are structurally related to the neurotransmitter GABA but do not act on GABA receptors. Their primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate, substance P, and norepinephrine, thereby dampening pain signaling.

G Gabapentinoids Gabapentin / Pregabalin a2d1 α2δ-1 subunit of Voltage-Gated Ca2+ Channels Gabapentinoids->a2d1 Binds to Ca_Influx Ca2+ Influx Gabapentinoids->Ca_Influx Reduces a2d1->Ca_Influx Modulates Neurotransmitter_Release Release of Excitatory Neurotransmitters (Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Triggers Pain_Signaling Pain Signaling Neurotransmitter_Release->Pain_Signaling Initiates

Caption: Mechanism of action of Gabapentin and Pregabalin in neuropathic pain.

Amitriptyline in Neuropathic Pain

Amitriptyline is a tricyclic antidepressant that exerts its analgesic effects through multiple mechanisms. Primarily, it inhibits the reuptake of serotonin and norepinephrine in the synaptic cleft, enhancing the descending inhibitory pain pathways. Additionally, it has effects on sodium channels, NMDA receptors, and muscarinic and histamine receptors, which may also contribute to its analgesic properties.

G Amitriptyline Amitriptyline Reuptake Serotonin & Norepinephrine Reuptake Transporters Amitriptyline->Reuptake Inhibits Other_Targets Other Targets (Na+ Channels, NMDA Receptors) Amitriptyline->Other_Targets Acts on Synaptic_Levels Increased Synaptic Levels of Serotonin & Norepinephrine Reuptake->Synaptic_Levels Leads to Descending_Inhibitory Enhanced Descending Inhibitory Pain Pathways Synaptic_Levels->Descending_Inhibitory Results in Pain_Transmission Reduced Pain Transmission Descending_Inhibitory->Pain_Transmission Causes Other_Targets->Pain_Transmission Contributes to

Caption: Multifactorial mechanism of action of Amitriptyline in neuropathic pain.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the analgesic efficacy of a test compound in the CCI model of neuropathic pain.

G Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimatization->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Testing->CCI_Surgery Post_Op_Recovery Post-Operative Recovery CCI_Surgery->Post_Op_Recovery Drug_Administration Drug Administration (Test Compound vs. Vehicle/Control) Post_Op_Recovery->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (von Frey at multiple time points) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Dehydroevodiamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dehydroevodiamine (DHE), a bioactive alkaloid, to foster a secure and efficient research environment.

This compound is a quinazoline alkaloid isolated from Evodia rutaecarpa with a range of biological activities. As with any potent research compound, understanding and implementing proper handling and disposal procedures is critical to mitigate risks and ensure the integrity of your experiments.

Personal Protective Equipment (PPE) at a Glance

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound, based on safety data sheet (SDS) guidelines.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety gogglesProtects eyes from splashes or dust particles of this compound.
Hand Protection Chemical-resistant rubber gloves (e.g., Nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA-approved respirator (for dusts/aerosols)Recommended when handling the powder form to prevent inhalation.[1]

Operational Plan: From Receipt to Experimentation

A structured operational plan ensures that this compound is handled safely and consistently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, powdered this compound should be stored at -20°C.[2]

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.

Preparation of Solutions
  • Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] For instance, its solubility in DMSO is approximately 12.5 mg/mL.[3]

  • Procedure:

    • Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation exposure.

    • Use a calibrated analytical balance for accurate measurement.

    • Slowly add the solvent to the powdered this compound while gently vortexing to ensure complete dissolution.

    • For cell culture experiments, prepare a concentrated stock solution in DMSO. This stock can then be diluted to the final working concentration in the cell culture medium.

    • For animal studies, a common vehicle for oral administration can be prepared using 0.5% carboxymethyl cellulose (CMC-Na) in water.

Experimental Handling
  • Work Area: Always handle this compound and its solutions in a designated and well-ventilated area, preferably a chemical fume hood.

  • Spill Prevention: Use secondary containment (e.g., a tray) when working with larger volumes of solutions.

  • Avoidance of Contamination: Use dedicated labware and equipment when handling the compound to prevent cross-contamination.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Disposal Method: Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for proper disposal.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate should be collected as hazardous waste. Once decontaminated, the empty container can be disposed of as regular lab glass or plastic.

Experimental Context: Investigating the PI3K/AKT/NF-κB Signaling Pathway

This compound has been shown to exert its effects through various cellular signaling pathways. One key pathway is the PI3K/AKT/NF-κB pathway, which is crucial in regulating inflammation and cell survival. Understanding this interaction is vital for researchers in drug development.

A common method to investigate the effect of this compound on this pathway is through Western blotting. This technique allows for the detection and quantification of specific proteins involved in the signaling cascade.

Experimental Workflow: Western Blot Analysis

Caption: Workflow for Western Blot Analysis of the PI3K/AKT/NF-κB Pathway.

This compound's Influence on the PI3K/AKT/NF-κB Signaling Pathway

PI3K_AKT_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus DHE This compound pAKT p-AKT DHE->pAKT inhibits PI3K PI3K AKT AKT PI3K->AKT AKT->pAKT IKK IKK pAKT->IKK activates pIKK p-IKK IKK->pIKK IkB IκB pIkB p-IκB IkB->pIkB NFkB NF-κB pIkB->NFkB degradation allows release NFkB_active NF-κB (active) NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus translocation transcription Gene Transcription (Inflammatory Cytokines)

Caption: this compound inhibits the phosphorylation of AKT in the PI3K/AKT/NF-κB pathway.

By adhering to these safety and logistical guidelines, researchers can confidently and responsibly work with this compound, paving the way for new discoveries and advancements in their respective fields.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroevodiamine
Reactant of Route 2
Dehydroevodiamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.